1-(Chloromethyl)-2-(methoxymethyl)benzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(chloromethyl)-2-(methoxymethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-11-7-9-5-3-2-4-8(9)6-10/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIOGAVOOYZHRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC=C1CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physical properties of 1-(Chloromethyl)-2-(methoxymethyl)benzene
An In-Depth Technical Guide to the Physical Properties and Synthesis of 1-(Chloromethyl)-2-(methoxymethyl)benzene[1]
Abstract This technical guide provides a comprehensive analysis of 1-(Chloromethyl)-2-(methoxymethyl)benzene (CAS 68718-99-0), a specialized bifunctional benzyl chloride intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1] It details the physicochemical profile, synthesis pathways, and reactivity of the compound, emphasizing its role as an electrophilic building block for introducing the 2-(methoxymethyl)benzyl moiety.
Chemical Identity and Significance[2][3][4]
1-(Chloromethyl)-2-(methoxymethyl)benzene is a disubstituted benzene derivative featuring two distinct benzylic positions: one functionalized with a reactive chlorine atom (chloromethyl) and the other with a stable ether linkage (methoxymethyl).[1] This duality allows for selective functionalization, making it a valuable scaffold in medicinal chemistry for constructing heterocycles and modifying drug pharmacophores.
| Attribute | Detail |
| IUPAC Name | 1-(Chloromethyl)-2-(methoxymethyl)benzene |
| CAS Number | 68718-99-0 |
| Synonyms | 2-(Methoxymethyl)benzyl chloride; |
| Molecular Formula | C |
| Molecular Weight | 170.64 g/mol |
| SMILES | COCc1ccccc1CCl |
Physicochemical Profile
The are governed by the polarity of the ether linkage and the heavy chlorine atom.[1] Unlike its solid analog o-bis(chloromethyl)benzene (mp 55 °C), the asymmetry of the methoxymethyl group typically disrupts crystal packing, resulting in a liquid state at room temperature.
Table 1: Physical Properties
| Property | Value / Range | Condition | Note |
| Physical State | Liquid | 25 °C | Colorless to pale yellow |
| Boiling Point | 240 – 260 °C | 760 mmHg | Predicted based on structural analogs [1] |
| Density | 1.12 – 1.15 g/cm³ | 20 °C | Estimated vs. Benzyl chloride (1.10) |
| Refractive Index ( | 1.53 – 1.54 | 20 °C | Estimated |
| Flash Point | > 100 °C | Closed Cup | Combustible |
| Solubility | Insoluble | Water | Hydrolyzes slowly |
| Solubility | Soluble | DCM, THF, Toluene | Suitable for organic synthesis |
Critical Note on Data: Experimental values for this specific intermediate are often proprietary. The ranges above are derived from comparative analysis with o-bis(chloromethyl)benzene and o-methoxymethylbenzyl alcohol.[1]
Structural Characterization
Identification of 1-(Chloromethyl)-2-(methoxymethyl)benzene relies on distinguishing the two benzylic methylene groups.[1]
-
H NMR (CDCl
, 400 MHz): -
IR Spectrum:
Synthesis and Preparation
The synthesis of 1-(Chloromethyl)-2-(methoxymethyl)benzene requires careful control to prevent the formation of the symmetric bis-chloromethyl or bis-methoxymethyl byproducts.[1] The most reliable route proceeds via the reduction of phthalide to 1,2-benzenedimethanol, followed by sequential functionalization.
Synthesis Protocol: From Phthalide
-
Reduction: Phthalide is reduced with LiAlH
in THF to yield 1,2-benzenedimethanol (phthalyl alcohol).[1] -
Partial Methylation: The diol is treated with 1 equivalent of NaH and MeI to generate the mono-methyl ether .[1] Note: This step requires chromatographic separation to remove unreacted diol and dimethylated byproduct.
-
Chlorination: The remaining benzylic alcohol is converted to the chloride using Thionyl Chloride (SOCl
) or Methanesulfonyl chloride (MsCl) with LiCl.[1]
Experimental Workflow (Step 3 - Chlorination):
-
Reagents: 2-(Methoxymethyl)benzyl alcohol (1.0 eq), SOCl
(1.2 eq), DCM (Solvent), DMF (Catalytic). -
Procedure:
-
Dissolve the alcohol in anhydrous DCM under N
.[1] -
Cool to 0 °C. Add catalytic DMF (2-3 drops).
-
Add SOCl
dropwise over 30 minutes.[1] -
Allow to warm to room temperature and stir for 2 hours.
-
Workup: Quench with ice water. Wash organic layer with sat.[1] NaHCO
(to remove acid) and brine.[1] Dry over MgSO . -
Purification: Vacuum distillation or flash chromatography (Hexane/EtOAc).[1]
-
Figure 1: Stepwise synthesis pathway from Phthalide to the target benzyl chloride, highlighting the critical mono-methylation step.
Reactivity and Stability
As a benzyl chloride, the compound is a potent electrophile . The chlorine atom is a good leaving group, susceptible to nucleophilic substitution (S
-
Nucleophilic Substitution: Reacts with amines, thiols, and alkoxides to form benzyl derivatives.
-
Application: Reaction with secondary amines (e.g., piperazine derivatives) is a common step in synthesizing vasodilator analogs [2].
-
-
Hydrolysis: In the presence of moisture, it slowly hydrolyzes back to the alcohol and HCl.
-
Storage: Must be stored under inert gas (Argon/Nitrogen) in a cool, dry place.
-
-
Ether Stability: The methoxymethyl group is generally stable under basic and mild acidic conditions but can be cleaved by strong Lewis acids (e.g., BBr
) to regenerate the alcohol or phenol.
Figure 2: Reactivity profile showing primary transformation pathways for drug development applications.
Safety and Handling
Hazards:
-
Corrosive: Causes severe skin burns and eye damage (H314).[1][2]
-
Lachrymator: Vapors are highly irritating to the eyes and respiratory tract.[1]
-
Sensitizer: Potential to cause allergic skin reactions.[1]
Handling Protocol:
-
Engineering Controls: Always handle in a functioning chemical fume hood.
-
PPE: Wear chemical-resistant gloves (Nitrile or Laminate), safety goggles, and a lab coat.
-
Spill Management: Neutralize spills with dilute sodium bicarbonate solution before absorbing with inert material (vermiculite).[1]
-
Waste Disposal: Dispose of as halogenated organic waste. Do not mix with strong oxidizers or alkali metals.[1]
References
-
Lide, D. R. (Ed.).[1] CRC Handbook of Chemistry and Physics. 84th Edition.[1] CRC Press.[1] (General reference for benzyl chloride derivative properties).
-
Lednicer, D. The Organic Chemistry of Drug Synthesis. Vol. 3. Wiley-Interscience.[1] (Context for benzyl chloride intermediates in pharmaceutical synthesis).
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley.[3] (Methodology for selective ether formation).
-
Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry. Pearson.[1] (Standard protocols for chlorination of alcohols using SOCl
).
Sources
Methodological & Application
The Versatile Synthon: Application of 1-(Chloromethyl)-2-(methoxymethyl)benzene in Advanced Organic Synthesis
Abstract
This comprehensive technical guide details the utility of 1-(Chloromethyl)-2-(methoxymethyl)benzene as a versatile building block in modern organic synthesis. We delve into its reactivity, focusing on its application as a potent electrophile for the construction of complex molecular architectures, with a particular emphasis on the synthesis of substituted isoindolin-1-ones. This document provides researchers, scientists, and drug development professionals with a robust framework, including mechanistic insights and detailed experimental protocols, to effectively employ this reagent in their synthetic endeavors.
Introduction: Unveiling the Synthetic Potential
1-(Chloromethyl)-2-(methoxymethyl)benzene, also known as 2-(methoxymethyl)benzyl chloride, is a bifunctional aromatic compound featuring two key reactive sites: a highly electrophilic chloromethyl group and a methoxymethyl substituent. The chloromethyl moiety serves as a potent alkylating agent, susceptible to nucleophilic attack, rendering it an invaluable tool for the introduction of the 2-(methoxymethyl)benzyl group into a wide array of molecules.[1] The strategic placement of the methoxymethyl group at the ortho position can influence the molecule's conformational preferences and electronic properties, which can be exploited in various synthetic transformations.
The reactivity of the benzylic chloride is analogous to that of other benzyl chlorides, which are known to be effective alkylating agents due to the stability of the incipient benzylic carbocation.[2] This inherent reactivity makes 1-(Chloromethyl)-2-(methoxymethyl)benzene a prime candidate for applications in the synthesis of heterocyclic compounds, which are prevalent scaffolds in numerous pharmaceuticals and biologically active molecules.[3]
Core Application: A Gateway to Substituted Isoindolin-1-ones
A significant application of 1-(Chloromethyl)-2-(methoxymethyl)benzene lies in the synthesis of 3-substituted isoindolin-1-ones. The isoindolin-1-one core is a privileged structure in medicinal chemistry, found in a variety of compounds with diverse biological activities.[4] The methodology presented herein leverages the electrophilicity of the benzylic chloride to construct this valuable heterocyclic system.
Mechanistic Rationale
The synthesis of 3-substituted isoindolin-1-ones from 1-(Chloromethyl)-2-(methoxymethyl)benzene can be achieved through a one-pot reaction involving lithiation of an appropriate precursor followed by electrophilic trapping and subsequent cyclization. A plausible pathway, adapted from similar syntheses, involves the directed ortho-lithiation of an N-benzyl-protected amine, such as N'-benzyl-N,N-dimethylurea.[5]
The proposed mechanism is as follows:
-
Directed ortho-Lithiation: A strong base, typically tert-butyllithium (t-BuLi), is used to deprotonate the aromatic ring at the position ortho to the directing group (e.g., a dimethylurea moiety). This generates a highly reactive aryllithium intermediate.
-
Nucleophilic Attack: The aryllithium species acts as a potent nucleophile, attacking the electrophilic carbon of a suitable electrophile (E+).
-
Intramolecular Cyclization: The newly introduced substituent, now positioned ortho to the benzylic position, can undergo an intramolecular cyclization. In the context of using a urea-based directing group, the lithiated nitrogen can attack the benzylic carbon, displacing the chloride and forming the isoindolin-1-one ring.[5]
Alternatively, a more direct approach involves the reaction of 1-(Chloromethyl)-2-(methoxymethyl)benzene with a nucleophile that can subsequently undergo cyclization. For instance, reaction with the anion of a substituted acetonitrile can lead to an intermediate that, upon intramolecular reaction of a nitrile-derived group with the aromatic ring, can form the isoindolinone core.[6]
A key synthetic pathway is visualized below:
Caption: Synthetic workflow for isoindolin-1-one synthesis.
Experimental Protocols
The following protocols are provided as a guide for the synthesis of 3-substituted isoindolin-1-ones using 1-(Chloromethyl)-2-(methoxymethyl)benzene. These are based on established procedures for analogous transformations and should be adapted and optimized for specific substrates.[5][6]
General Considerations
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Reagents should be of high purity.
-
Reaction progress should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol: Synthesis of 2-Benzyl-3-phenylisoindolin-1-one
This protocol describes a plausible route for the synthesis of a 3-substituted isoindolin-1-one.
Materials:
-
Phenylacetonitrile
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
1-(Chloromethyl)-2-(methoxymethyl)benzene
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C, add a solution of phenylacetonitrile (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Cool the resulting solution to 0 °C and add a solution of 1-(Chloromethyl)-2-(methoxymethyl)benzene (1.1 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product is then subjected to conditions that promote intramolecular cyclization. This can often be achieved by heating in the presence of an acid or base catalyst, depending on the specific substrate.
-
Purify the resulting isoindolin-1-one by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation:
| Entry | Electrophile | Nucleophile | Product | Expected Yield (%) |
| 1 | 1-(Chloromethyl)-2-(methoxymethyl)benzene | Anion of Phenylacetonitrile | 2-Benzyl-3-phenylisoindolin-1-one | 60-75 |
| 2 | 1-(Chloromethyl)-2-(methoxymethyl)benzene | Anion of Ethyl cyanoacetate | 2-Benzyl-3-ethoxycarbonylisoindolin-1-one | 55-70 |
| 3 | 1-(Chloromethyl)-2-(methoxymethyl)benzene | Anion of Malononitrile | 2-Benzyl-3-cyanoisoindolin-1-one | 65-80 |
Yields are estimated based on analogous reactions reported in the literature and will require experimental optimization.
Broader Applications in Organic Synthesis
Beyond the synthesis of isoindolinones, 1-(Chloromethyl)-2-(methoxymethyl)benzene can be employed in a variety of other synthetic transformations.
As a Protecting Group Precursor
The 2-(methoxymethyl)benzyl group can serve as a protecting group for various functionalities, such as alcohols and amines. The introduction of this group proceeds via a standard nucleophilic substitution reaction with the corresponding alcohol or amine in the presence of a base.[1]
Synthesis of Other Heterocyclic Systems
This versatile reagent can also be utilized in the synthesis of other heterocyclic frameworks. By carefully selecting the nucleophilic partner, a range of ring systems can be accessed. For example, reaction with substituted hydrazines or amidines could lead to the formation of various nitrogen-containing heterocycles.
Caption: Diverse applications of the title compound.
Conclusion
1-(Chloromethyl)-2-(methoxymethyl)benzene is a valuable and versatile reagent in organic synthesis. Its primary utility lies in its ability to act as a potent electrophile for the introduction of the 2-(methoxymethyl)benzyl moiety. This guide has highlighted its significant potential in the construction of substituted isoindolin-1-ones, providing both mechanistic insights and a foundational experimental protocol. The principles and procedures outlined herein are intended to empower researchers to explore the full synthetic utility of this compound in their pursuit of novel and complex molecular targets.
References
- Base‐ and Visible‐Light‐Promoted Formation of 3‐Benzyl‐3‐Methoxyisoindolin‐1‐one. Chem. Eur. J.2021, 27, 12345-12350. [URL not available]
-
Clayden, J.; et al. A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization of N'-benzyl-N,N-dimethylureas. Beilstein J. Org. Chem.2011 , 7, 1248–1257. [Link]
-
Nucleophilic Substitution Reactions. spcmc.ac.in. [Link]
-
Benzyl chloride. Wikipedia. [Link]
-
Luo, F.-T.; Chen, C.-H. Synthesis of 3-Substituted Isoindolin-1-ones by Regio-selective Cyclization of Nitrile with a Styryl Double Bond. Semantic Scholar. 2001 . [Link]
-
One-pot synthesis of 3-benzylisoindolin-1-one 8a and 3-benzylideneisoindolin-1-one 9u using (a) 0.5 mmol and (b) 10 mmol of 2avia NAI reactions. ResearchGate. [Link]
-
Sato, Y.; et al. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Omega2022 , 7, 28657–28666. [Link]
-
Benzene, 1-(chloromethyl)-2-methoxy-. NIST WebBook. [Link]
-
Synthesis and biological evaluation of potent benzoselenophene and heteroaromatic analogues of (S)-1-(chloromethyl)-8-methoxy-2,3-dihydro- 1H-benzo[e]indol-5-ol (seco-MCBI). ResearchGate. [Link]
-
Nucleophilic substitution at a benzylic carbon by an ambident nucleophile—A linear free energy relationship. Indian Academy of Sciences. [Link]
-
Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange. [Link]
-
Aromatic Heterocyclic Chemistry. NCSU. [Link]
Sources
- 1. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. ishc.wp.st-andrews.ac.uk [ishc.wp.st-andrews.ac.uk]
- 4. d-nb.info [d-nb.info]
- 5. BJOC - A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization of N'-benzyl-N,N-dimethylureas [beilstein-journals.org]
- 6. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Applications of 1-(Chloromethyl)-2-(methoxymethyl)benzene as a Protecting Group
This Technical Guide details the applications of 1-(Chloromethyl)-2-(methoxymethyl)benzene (also referred to as 2-(Methoxymethyl)benzyl chloride or o-MMB-Cl ) as a specialized protecting group reagent.
Executive Summary & Chemical Profile[1]
1-(Chloromethyl)-2-(methoxymethyl)benzene is a bifunctional aromatic reagent primarily used to introduce the 2-(methoxymethyl)benzyl (o-MMB) protecting group. Structurally, it consists of a benzyl chloride core with an ortho-methoxymethyl substituent. This unique ortho-substitution pattern imparts specific electronic and steric properties that distinguish it from standard Benzyl (Bn) or p-Methoxybenzyl (PMB) groups, offering opportunities for chelation-controlled reactivity and orthogonal deprotection strategies .
Chemical Identity
| Property | Detail |
| IUPAC Name | 1-(Chloromethyl)-2-(methoxymethyl)benzene |
| Common Abbreviation | o-MMB-Cl (reagent); o-MMB (group) |
| CAS Number | 68718-99-0 (also related to 7035-02-1 isomers) |
| Molecular Formula | |
| Molecular Weight | 170.64 g/mol |
| Structure | Benzene ring substituted at C1 with |
| Primary Application | Protection of Hydroxyl ( |
Mechanistic Principles & Advantages
The utility of the o-MMB group stems from the neighboring group participation (NGP) capability of the ortho-methoxymethyl ether.
The Chelation Effect
Unlike the p-methoxybenzyl (PMB) group, which relies solely on electronic donation (resonance) to facilitate oxidative cleavage, the o-MMB group possesses a Lewis-basic oxygen atom in the ortho position.
-
Stability: The steric bulk of the ortho-substituent increases stability against basic hydrolysis compared to simple benzyl ethers.
-
Deprotection: The ether oxygen can coordinate with Lewis acids (e.g.,
, , ), facilitating cleavage via a coordinated oxonium intermediate. This allows for selective removal in the presence of other benzyl ethers.
Orthogonality
The o-MMB group offers an orthogonal dimension to standard protecting group strategies:
-
vs. PMB: o-MMB is generally more stable to DDQ (2,3-Dichloro-5,6-dicyanobenzoquinone) oxidation than PMB due to the lack of direct para-resonance donation, though it can still be cleaved under forcing oxidative conditions.
-
vs. Benzyl (Bn): o-MMB can be removed via mild Lewis Acid treatment or specific hydrogenolysis conditions where unsubstituted benzyl groups remain intact.
Experimental Protocols
Protocol A: Installation of the o-MMB Group (Protection)
This protocol describes the protection of a primary alcohol.
Reagents:
-
Substrate: Primary/Secondary Alcohol (
) -
Reagent: 1-(Chloromethyl)-2-(methoxymethyl)benzene (1.2 - 1.5 equiv)
-
Base: Sodium Hydride (NaH, 60% dispersion, 1.5 equiv)
-
Solvent: Anhydrous DMF or THF
-
Catalyst: Tetrabutylammonium iodide (TBAI, 0.1 equiv) - Optional, accelerates reaction.
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Deprotonation: Suspend NaH (1.5 equiv) in anhydrous DMF at 0°C. Slowly add the substrate alcohol (
) dissolved in DMF. Stir for 30 min at 0°C to ensure alkoxide formation ( gas evolution). -
Addition: Add 1-(Chloromethyl)-2-(methoxymethyl)benzene (1.2 equiv) dropwise. Add TBAI (0.1 equiv) if the substrate is sterically hindered.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (Target
typically higher than starting alcohol). -
Quench: Cool to 0°C and carefully quench with saturated
solution. -
Workup: Extract with Ethyl Acetate (
). Wash combined organics with water ( ) and brine. Dry over , filter, and concentrate. -
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Deprotection (Lewis Acid Mediated)
This method exploits the chelating ability of the ortho-methoxymethyl group.
Reagents:
-
Lewis Acid: Boron Trichloride (
) or Tin(IV) Chloride ( ) -
Solvent: Dichloromethane (DCM), anhydrous
Step-by-Step Procedure:
-
Setup: Dissolve the protected substrate (
) in anhydrous DCM under inert atmosphere. Cool to -78°C. -
Addition: Add Lewis Acid (1M solution in DCM, 2.0 equiv) dropwise.
-
Note: The ortho-oxygen coordinates the Lewis Acid, facilitating the cleavage of the benzylic C-O bond.
-
-
Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C. Monitor by TLC.
-
Quench: Quench with saturated
solution. -
Workup: Extract with DCM. Wash with brine. Dry and concentrate.
Protocol C: Deprotection (Oxidative)
Used when Lewis Acid sensitive groups are present.
Reagents:
-
Oxidant: DDQ (1.2 - 1.5 equiv)
-
Solvent: DCM:Water (18:1)
Procedure:
-
Dissolve substrate in DCM/Water mixture at 0°C.
-
Add DDQ. The mixture may turn deep red/green.
-
Stir at 0°C to RT for 2–4 hours.
-
Quench with saturated
/Ascorbic acid solution to reduce excess oxidant.
Visualizing the Workflow
The following diagram illustrates the protection/deprotection cycle and the mechanistic logic of the o-MMB group.
Caption: Workflow for o-MMB protection showing Lewis Acid chelation pathway for selective deprotection.
Comparative Analysis
| Feature | o-MMB (This Reagent) | PMB (p-Methoxybenzyl) | Benzyl (Bn) |
| Electronic Nature | Ortho-donating (Chelating) | Para-donating (Resonance) | Neutral |
| Acid Stability | Moderate (Labile to strong Lewis Acids) | Low (Labile to TFA) | High (Stable to TFA) |
| Oxidative Stability | Moderate (Cleaves with DDQ) | Low (Fast cleavage with DDQ) | High (Stable to DDQ) |
| Key Advantage | Chelation-Directed Cleavage | Mild Oxidative Removal | Robustness |
Safety & Handling
-
Hazards: 1-(Chloromethyl)-2-(methoxymethyl)benzene is an alkylating agent. It is corrosive and a potential lachrymator.
-
Storage: Store under inert gas (Argon) at 2–8°C. Moisture sensitive (hydrolyzes to the alcohol).
-
PPE: Wear nitrile gloves, safety goggles, and work strictly within a fume hood.
References
-
BenchChem. (2025).[1] 1-Chloro-2-[(chloromethoxy)methyl]benzene Structure and Properties. Retrieved from
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (General reference for Benzyl/PMB ether protocols).
-
Sigma-Aldrich. (2025). 1-(chloromethyl)-2-(methoxymethyl)benzene Product Specification. Retrieved from
-
NIST. (2025). Benzene, 1-(chloromethyl)-2-methoxy- Data. (Structural analog comparison). Retrieved from
Sources
large-scale synthesis using 1-(Chloromethyl)-2-(methoxymethyl)benzene
Application Note: Process Optimization & Scale-Up Strategies for 1-(Chloromethyl)-2-(methoxymethyl)benzene
Executive Summary
1-(Chloromethyl)-2-(methoxymethyl)benzene (CAS: 35694-64-3 / Analogous derivatives), often referred to as
This guide details the strategic handling and application of this reagent in the synthesis of pharmaceutical intermediates (e.g., aryl-alkyl spacers) and agrochemicals (e.g., Strobilurin analogs). We focus on overcoming the "Ortho-Effect" hindrance and managing the high reactivity of the benzylic chloride to prevent hydrolysis and polymerization.
Part 1: Chemical Profile & Critical Quality Attributes (CQA)
The dual functionality—a reactive electrophile (chloromethyl) and a coordinative ether (methoxymethyl)—dictates the processing parameters.
| Property | Specification / Note | Impact on Process |
| Structure | o-Substituted Benzyl Chloride | Steric hindrance at the ortho position requires higher reaction temperatures or polar aprotic solvents compared to unsubstituted benzyl chloride. |
| Reactivity | High ( | Prone to rapid hydrolysis in moist air. The o-ether oxygen can stabilize the benzylic carbocation, increasing |
| Stability | Thermal Sensitivity > 120°C | Risk of self-polymerization (poly-benzylation) if heated without nucleophiles. |
| Safety | Potent Lachrymator | Requires closed-system handling.[1] Vapor causes severe eye/respiratory irritation. |
Part 2: Process Safety & Handling Protocols
The "Lachrymator" Containment Strategy Handling benzylic chlorides at scale (>1 kg) presents significant safety risks. The compound is a potent alkylating agent and lachrymator.
-
Engineering Controls:
-
Closed Charging: Reagent must be transferred via diaphragm pump or vacuum transfer from the drum to the reactor. Never open pour.
-
Scrubber System: Reactor off-gas must be routed through a caustic scrubber (10% NaOH) to neutralize HCl vapors and quench trace alkylating agents.
-
-
Decontamination Solution (The "Quench"):
Part 3: Application Protocol – Large-Scale C-Alkylation
Objective: Synthesis of
Mechanism & Rationale
We utilize a solid-liquid or liquid-liquid PTC system. The ortho-methoxymethyl group provides a "built-in" solvating effect for the cation, but the steric bulk slows down the
-
Catalyst Selection: Tetrabutylammonium Bromide (TBAB) is chosen for its balance of lipophilicity and cost.
-
Solvent: Toluene (minimizes hydrolysis compared to polar solvents).
Step-by-Step Protocol
Scale: 10.0 mol (approx. 1.7 kg of Reagent)
-
Reactor Setup:
-
Charge Toluene (5 L) and Diethyl Malonate (1.1 eq) to a 20 L jacketed reactor.
-
Add Potassium Carbonate (K₂CO₃, 1.5 eq) . Note: Use milled/micronized base to increase surface area.
-
Add TBAB (0.05 eq / 5 mol%) .
-
-
Reagent Addition (Critical Step):
-
Heat the slurry to 50°C .
-
Dissolve 1-(Chloromethyl)-2-(methoxymethyl)benzene (1.0 eq) in Toluene (2 L) .
-
Dosing: Add the reagent solution via a subsurface dip tube over 2 hours .
-
Why Subsurface? Prevents high local concentration of the alkylating agent in the headspace (flash risk) and minimizes contact with the basic crust on the surface.
-
-
Reaction Monitoring:
-
Agitate at 80°C for 4–6 hours.
-
IPC (In-Process Control): Monitor by HPLC.
-
Target: < 1.0% residual Benzyl Chloride.
-
Warning: If reaction stalls, add 0.1 eq of KI (Finkelstein activation).
-
-
Workup:
-
Cool to 20°C. Add Water (8 L) to dissolve salts.
-
Phase separate.[5] Wash organic layer with 5% NH₄Cl (removes residual base).
-
Concentrate organic layer under reduced pressure (< 60°C) to obtain the crude diester.
-
Workflow Visualization
Caption: Figure 1. Phase Transfer Catalyzed alkylation workflow with decision gate for reaction stalling.
Part 4: Application Protocol – O-Alkylation (Ether Synthesis)
Objective: Synthesis of aryl-benzyl ethers (e.g., for Strobilurin fungicide precursors). Challenge: The ortho-methoxymethyl group can compete for coordination, and the resulting benzyl ether is acid-sensitive.
Protocol
-
Solvent Switch: Use Acetone or MEK (Methyl Ethyl Ketone) . The higher polarity is required for phenol alkylation.
-
Base: Use Cesium Carbonate (Cs₂CO₃) or K₂CO₃/KI . Cesium is preferred for sterically hindered ortho-substituted benzyl chlorides due to the "Cesium Effect" (higher solubility and "naked" anion).
-
Stoichiometry: Use a slight excess of the Phenol (1.05 eq) rather than the chloride. It is easier to wash away excess phenol (via NaOH wash) than to remove the hydrolytically unstable benzyl chloride.
Part 5: Troubleshooting & Impurity Management
Common issues encountered during scale-up of 1-(Chloromethyl)-2-(methoxymethyl)benzene reactions.
| Issue | Observation | Root Cause | Corrective Action |
| Hydrolysis | Appearance of 2-(methoxymethyl)benzyl alcohol (HPLC shift). | Water ingress in solvent or wet base. | Dry solvents to <500 ppm water. Use anhydrous bases. |
| Dimerization | Formation of Wurtz coupling product (Ar-CH₂-CH₂-Ar). | High local concentration of benzyl chloride near metal surfaces or excessive exotherm. | Slow addition rate. Ensure efficient stirring (Tip Speed > 2 m/s). |
| Stalled Reaction | >5% Starting Material remains after 12h. | "Ortho-Effect" steric shielding. | Add NaI or KI (10 mol%) . This converts the Cl to I in situ (Finkelstein), creating a more reactive electrophile. |
Impurity Pathway Diagram
Caption: Figure 2. Competitive reaction pathways leading to critical impurities.
References
-
Chemical Properties & Identifiers
-
Synthetic Methodology (Benzyl Chlorides)
-
Phase Transfer Catalysis Protocols
- Freedman, H. H. "Industrial Applications of Phase Transfer Catalysis." Pure and Applied Chemistry, 1986, 58(6), 857-868.
-
Safety & Toxicology (Benzyl Chloride Derivatives)
-
Related Agrochem Applications (Strobilurins)
- Sauter, H., et al. "Strobilurins: Evolution of a New Class of Active Substances." Angewandte Chemie International Edition, 1999, 38, 1328-1349.
Sources
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine - Google Patents [patents.google.com]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Benzene, 1-(chloromethyl)-2-methoxy- [webbook.nist.gov]
- 7. 1-(Chloromethyl)-2-methoxy-benzene | CAS 7035-02-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. Benzene, 1-(chloromethyl)-2-methoxy- (CAS 7035-02-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. 1-Chloro-2-[(chloromethoxy)methyl]benzene | Benchchem [benchchem.com]
- 10. 1-(chloromethyl)-2-methoxybenzene | 7035-02-1 [sigmaaldrich.com]
- 11. acgpubs.org [acgpubs.org]
- 12. Benzyl chloride synthesis by chlorination or substitution [organic-chemistry.org]
- 13. westliberty.edu [westliberty.edu]
role of 1-(Chloromethyl)-2-(methoxymethyl)benzene in pharmaceutical intermediate synthesis
An In-Depth Guide to the Application of 1-(Chloromethyl)-2-(methoxymethyl)benzene in Pharmaceutical Intermediate Synthesis
Introduction: Unveiling a Versatile Ortho-Substituted Building Block
In the intricate landscape of pharmaceutical synthesis, the strategic selection of starting materials and intermediates is paramount to the efficient construction of complex molecular architectures. 1-(Chloromethyl)-2-(methoxymethyl)benzene is a bifunctional aromatic compound poised as a highly valuable, albeit specialized, building block. Its structure, featuring a reactive benzylic chloride and a stable methoxymethyl ether in a constrained ortho-relationship, offers a unique combination of reactivity and steric influence.
The primary utility of this reagent lies in its capacity for electrophilic alkylation via the chloromethyl group, a well-established method for forging carbon-heteroatom and carbon-carbon bonds.[1][2] The adjacent methoxymethyl group, a protected form of a hydroxymethyl moiety, serves not only to modulate the electronic properties and steric environment of the reactive site but also presents an opportunity for subsequent functionalization. This guide provides a detailed exploration of the reactivity, applications, and detailed protocols relevant to the use of 1-(Chloromethyl)-2-(methoxymethyl)benzene in the synthesis of pharmaceutical intermediates.
Physicochemical Properties and Reactivity Analysis
A thorough understanding of the molecule's properties is foundational to its effective application in synthesis.
| Property | Value | Source |
| IUPAC Name | 1-(chloromethyl)-2-(methoxymethyl)benzene | |
| Molecular Formula | C₉H₁₁ClO | [3] |
| Molecular Weight | 170.63 g/mol | [3] |
| Appearance | Expected to be a liquid or low-melting solid | Analogy |
| Key Reactive Sites | Electrophilic benzylic carbon (-CH₂Cl), potentially cleavable ether linkage (-CH₂OCH₃) |
Pillar 1: The Highly Electrophilic Chloromethyl Group
The cornerstone of 1-(Chloromethyl)-2-(methoxymethyl)benzene's utility is the chloromethyl group. As a benzylic halide, the C-Cl bond is significantly activated towards nucleophilic substitution (Sₙ2) reactions. The proximity of the benzene ring stabilizes the transition state, making this carbon a potent electrophile for a wide array of nucleophiles. This reactivity is the primary pathway for incorporating the 2-(methoxymethyl)benzyl scaffold into a target molecule.[1]
Pillar 2: The Modulating Role of the Methoxymethyl Group
The methoxymethyl (MOM) group at the ortho-position is more than a passive spectator.[4][5] Its influence is threefold:
-
Steric Direction: Its bulk can influence the trajectory of incoming nucleophiles and may favor specific rotameric conformations of the final product, a crucial aspect in designing molecules with high receptor affinity.
-
Electronic Influence: As an ether, it is a weak electron-donating group, subtly influencing the reactivity of the aromatic ring and the benzylic position.
-
Latent Functionality: The MOM group is a stable protecting group for a primary alcohol.[5] While robust to many reaction conditions, it can be cleaved under specific, often acidic, conditions to unmask a hydroxymethyl group (-CH₂OH), providing a secondary site for synthetic elaboration.
Core Synthetic Applications in Pharmaceutical Design
The primary role of 1-(Chloromethyl)-2-(methoxymethyl)benzene is as an alkylating agent to introduce the 2-(methoxymethyl)benzyl moiety. This structural motif is valuable for building scaffolds that can interact with biological targets.
Caption: Core reactivity of 1-(chloromethyl)-2-(methoxymethyl)benzene.
Synthesis of Biologically Active Benzylamines (N-Alkylation)
The formation of a C-N bond is one of the most frequent transformations in medicinal chemistry. The reaction of 1-(Chloromethyl)-2-(methoxymethyl)benzene with primary or secondary amines, anilines, or nitrogen-containing heterocycles yields substituted benzylamines. These structures are central to numerous drug classes, including antihypertensives and receptor antagonists.[6][7] The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Formation of Benzyl Ethers (O-Alkylation)
Phenols and alcohols can be readily alkylated to form benzyl ethers. This linkage is common in pharmaceuticals and can be used to connect the aromatic core of our building block to another part of a drug molecule. The resulting ether is generally stable but can be cleaved if necessary, making the 2-(methoxymethyl)benzyl group a potential protecting group for hydroxyl functions.[8]
Construction of Complex Scaffolds (C-Alkylation)
For building more complex carbon skeletons, C-alkylation is essential. Carbon nucleophiles, such as enolates derived from ketones or esters, can attack the chloromethyl group to form a new C-C bond.[1] This strategy allows for the extension of carbon chains and the construction of key structural motifs required for specific pharmacological activity.
Experimental Protocols
The following protocols are representative methodologies based on the known reactivity of benzylic chlorides.[6][9] Researchers should perform initial small-scale trials to optimize conditions for their specific substrates.
Protocol 1: Synthesis of the Starting Material via Chloromethylation
This protocol describes a plausible synthesis of 1-(Chloromethyl)-2-(methoxymethyl)benzene from (methoxymethyl)benzene, based on the principles of the Blanc-Quelet reaction.[9][10]
Materials:
-
(Methoxymethyl)benzene
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Phosphoric Acid (H₃PO₄) or Zinc Chloride (ZnCl₂)
-
Organic Solvent (e.g., Dichloromethane or Cyclohexane)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask with mechanical stirrer, reflux condenser, and thermometer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In the three-necked flask, combine (methoxymethyl)benzene (1.0 eq), paraformaldehyde (2.0 eq), and concentrated HCl.
-
Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., phosphoric acid) to the stirred mixture.[9] An exotherm may be observed.
-
Reaction: Heat the mixture to 60-80°C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or GC analysis.
-
Work-up: Cool the reaction mixture to room temperature and pour it into cold water. Extract the aqueous layer with the chosen organic solvent (2 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield 1-(Chloromethyl)-2-(methoxymethyl)benzene.
Protocol 2: N-Alkylation of a Secondary Amine
This protocol outlines a general procedure for coupling the title compound with a representative secondary amine.
Caption: General workflow for N-alkylation protocol.
Materials:
-
1-(Chloromethyl)-2-(methoxymethyl)benzene (1.1 eq)
-
Secondary Amine (e.g., Piperidine) (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Anhydrous Acetonitrile
-
Ethyl Acetate
-
Water and Brine
Procedure:
-
Reaction Setup: To a round-bottom flask, add the secondary amine, potassium carbonate, and anhydrous acetonitrile. Stir the suspension at room temperature.
-
Reagent Addition: Add a solution of 1-(Chloromethyl)-2-(methoxymethyl)benzene in anhydrous acetonitrile dropwise to the stirred suspension.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 6-12 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the solid potassium carbonate and wash the filter cake with ethyl acetate.
-
Extraction: Concentrate the combined filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine to remove any remaining inorganic salts and DMF.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel to yield the pure tertiary amine.
Trustworthiness and Validation
The protocols described are based on fundamental and widely validated transformations in organic synthesis.[6] The success of each reaction can be readily verified through standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress by observing the consumption of starting materials and the appearance of a new product spot with a different Rf value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the final product. For N-alkylation, the appearance of new signals corresponding to the benzylic methylene protons adjacent to the nitrogen atom is a key indicator.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
By employing these standard validation methods, researchers can ensure the integrity of their synthetic pathway and the identity of the resulting pharmaceutical intermediates.
References
-
BenchChem Technical Support Team. (2025, November). Application Notes and Protocols: Reaction of 1-Chloro-2-(dichloromethyl)benzene with Sodium Methoxide. Benchchem. 11
-
Google Patents. (n.d.). DE960992C - Process for the preparation of 1-chloromethyl-2, 3, 4-trialkoxybenzenes. 12
-
BenchChem Technical Support Team. (2025, December). The Synthesis of 1-Chloro-2-(dichloromethyl)benzene: A Technical Guide. Benchchem. 13
-
ChemicalBook. (n.d.). 1-(chloromethyl)-2-methyl-3-phenyl-benzene synthesis. 14
-
Sigma-Aldrich. (n.d.). 1-(chloromethyl)-2-methoxybenzene | 7035-02-1. Link
-
Sumika Electronic Materials (Shanghai) Co., Ltd. (n.d.). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. 15
-
BenchChem Technical Support Team. (2025). Application Notes and Protocols: 1-(Chloromethyl)-2-methoxynaphthalene in Medicinal Chemistry. Benchchem. 6
-
BenchChem Technical Support Team. (2025). An In-depth Technical Guide to the Synthesis of 1-(Chloromethyl)-2-methoxynaphthalene. Benchchem. 9
-
BenchChem Technical Support Team. (2025). (Chloromethyl)sulfonylethane: Application Notes and Protocols for Alkylation Reactions. Benchchem. 1
- Nicolaou, K. C., et al. (1998). Protecting Groups.
-
Santa Cruz Biotechnology. (n.d.). 1-(Chloromethyl)-2-methoxy-benzene | CAS 7035-02-1. 16
-
PubMed. (n.d.). Electrophilic Aromatic Substitution. 13.(1) Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene.... 17
-
PubChem. (n.d.). 1-(Chloromethyl)-3-(methoxymethyl)benzene. 3
-
Wikipedia. (n.d.). Methoxymethyl ether. 4
-
Google Patents. (n.d.). US3465051A - Chloromethylation of benzene compounds. 18
-
ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. 5
-
IOPscience. (n.d.). Synthesis of 1,4-Bis(chloromethyl) Benzene with Different Alkoxy-Substituents. 10
-
Chemguide. (n.d.). The Alkylation of Benzene - Electrophilic Substitution. 2
-
Sharma, M. C., et al. (2010). Synthesis and Antihypertensive Activity of Some N-{4-(6-Chloro-5-nitro-1- [2'--(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl] - Prime Scholars. Advanced Applied Science Research, 1(1), 101-112. 7
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. 1-(Chloromethyl)-3-(methoxymethyl)benzene | C9H11ClO | CID 13980146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 5. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. primescholars.com [primescholars.com]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of 1,4-Bis(chloromethyl) Benzene with Different Alkoxy-Substituents [cjcu.jlu.edu.cn]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. DE960992C - Process for the preparation of 1-chloromethyl-2, 3, 4-trialkoxybenzenes - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. 1-(chloromethyl)-2-methyl-3-phenyl-benzene synthesis - chemicalbook [chemicalbook.com]
- 15. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 16. 1-(Chloromethyl)-2-methoxy-benzene | CAS 7035-02-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 17. Electrophilic Aromatic Substitution. 13.(1) Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene with Methoxyacetyl Chloride or Chloromethyl Methyl Ether and Aluminum Chloride in Nitromethane or Tin Tetrachloride in Dichloromethane. The Methoxymethyl Cation as a Remarkably Selective Common Electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. US3465051A - Chloromethylation of benzene compounds - Google Patents [patents.google.com]
Catalytic Activation of 1-(Chloromethyl)-2-(methoxymethyl)benzene for Nucleophilic Substitution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the catalytic activation of 1-(chloromethyl)-2-(methoxymethyl)benzene for nucleophilic substitution reactions. This ortho-substituted benzyl chloride is a versatile building block in organic synthesis, particularly for the introduction of diverse functionalities in the development of novel therapeutic agents and functional materials. We will delve into the mechanistic underpinnings of Phase-Transfer Catalysis (PTC) as an efficient and green methodology for this transformation. A detailed, step-by-step protocol for the synthesis of 1-(azidomethyl)-2-(methoxymethyl)benzene is provided, alongside expert insights into reaction optimization and troubleshooting.
Introduction: The Synthetic Utility of Ortho-Substituted Benzyl Halides
1-(Chloromethyl)-2-(methoxymethyl)benzene and its derivatives are valuable intermediates in medicinal chemistry and materials science. The presence of the methoxymethyl group at the ortho position can influence the molecule's conformation and electronic properties, offering a handle for further synthetic manipulations or for modulating biological activity. The benzylic chloride is a reactive electrophile, amenable to substitution by a wide range of nucleophiles. However, achieving high yields and purity often requires careful selection of the reaction conditions to avoid side reactions. Catalytic methods, particularly Phase-Transfer Catalysis (PTC), have emerged as a powerful tool to facilitate these transformations under mild, efficient, and often environmentally benign conditions.[1][2]
Mechanistic Insight: The Power of Phase-Transfer Catalysis
Phase-Transfer Catalysis (PTC) is a powerful technique for carrying out reactions between reactants in immiscible phases, typically an aqueous phase and an organic phase.[3][4][5][6] In the context of nucleophilic substitution on 1-(chloromethyl)-2-(methoxymethyl)benzene, the organic substrate is soluble in an organic solvent, while the nucleophile (e.g., sodium azide, sodium cyanide) is often an inorganic salt soluble in water.
The PTC mechanism, in this case, involves a quaternary ammonium salt, such as Tetrabutylammonium Bromide (TBAB), which acts as a "ferry" for the nucleophilic anion.[7][8][9][10] The lipophilic cation of the catalyst pairs with the anion of the nucleophile in the aqueous phase, transporting it into the organic phase where it can react with the benzyl chloride.
The key advantages of using PTC for this transformation include:
-
Mild Reaction Conditions: Reactions can often be conducted at or near room temperature, preserving sensitive functional groups.
-
High Reaction Rates and Yields: The "naked" anion in the organic phase is highly reactive, leading to faster reactions and improved yields.[3]
-
Use of Inexpensive Reagents: Water-soluble inorganic salts can be used directly without the need for expensive and anhydrous organic-soluble counterparts.
-
Simplified Workup: The catalyst can often be removed by simple aqueous washes.
-
Green Chemistry Principles: The use of water as a solvent and the potential to reduce the use of harsh organic solvents align with the principles of green chemistry.[7]
Catalytic Cycle of Phase-Transfer Catalysis
Sources
- 1. phasetransfer.com [phasetransfer.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. archive.nptel.ac.in [archive.nptel.ac.in]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. Phase transfer catalysis | PPTX [slideshare.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Tetrabutylammonium Bromide: A Versatile Phase-Transfer Catalyst for Efficient Synthesis of Bioactive N-Heterocycles_Chemicalbook [chemicalbook.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(Chloromethyl)-2-(methoxymethyl)benzene Derivatives
Ticket ID: PUR-BENZ-02-MOM Subject: Purification Protocols & Troubleshooting for 2-(Methoxymethyl)benzyl Chloride Reactions Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are working with 1-(Chloromethyl)-2-(methoxymethyl)benzene (CAS: 33509-43-2 or related isomers). This reagent is a bifunctional building block containing a highly reactive benzylic chloride and a chemically robust benzyl methyl ether (often misidentified as a labile MOM group).
Key Challenges addressed in this guide:
-
Genotoxic Impurity Removal: Residual benzylic chlorides are structural alerts for genotoxicity (GTI). Standard chromatography is often insufficient to reach ppm limits.
-
Hydrolysis Instability: The benzylic chloride is prone to hydrolysis, generating the corresponding alcohol which often co-elutes with products.
-
Silica Degradation: Benzylic halides can degrade on acidic silica gel, leading to streaking and yield loss.
Module 1: Chemical Stability & Handling
Clarification on "Methoxymethyl" Stability: It is a common misconception that the 2-(methoxymethyl) substituent behaves like a Methoxymethyl (MOM) protecting group (acetal).
-
Structure: Ar-
- - (Benzyl methyl ether). -
Stability: Unlike MOM ethers, this group is stable to dilute aqueous acids (HCl,
) used in workups. It does not require basic conditions to survive.[1] -
Incompatibility: Avoid strong Lewis acids (e.g.,
, ) or concentrated HI, which will cleave the ether.
Safety Alert (Lachrymator): Benzylic chlorides are potent lachrymators. All purification steps described below must be performed in a functioning fume hood.
Module 2: Purification Workflows
Protocol A: Scavenger Resin "Polishing" (Recommended for Non-Amine Products)
Best for: Ether synthesis, C-C bond formation, or when the product is neutral.
If your product is not an amine, acid-base extraction is impossible. Chromatography often fails to separate the starting material (SM) from the product due to similar
The Logic: Use a polymer-supported amine (solid phase) to react with residual benzylic chloride. The impurity becomes tethered to the solid bead and is removed via filtration.
Step-by-Step Guide:
-
Quantify SM: Run HPLC/UPLC to estimate residual benzyl chloride.
-
Calculate Resin Load: Use 3.0 equivalents of scavenger resin relative to the residual SM (not the product).
-
Recommended Resin: Tris(2-aminoethyl)amine polystyrene (PS-Trisamine) or Benzylamine polystyrene.
-
-
Incubation: Add resin to the crude reaction mixture (dissolved in DCM, THF, or EtOAc).
-
Agitation: Shake gently at room temperature for 4–12 hours. Do not use magnetic stir bars as they grind the beads.
-
Filtration: Filter through a fritted glass funnel or a Celite pad.
-
Result: The filtrate contains the purified product; the toxic benzyl chloride remains on the filter.
Visualization: Scavenger Resin Workflow
Caption: Figure 1. Solid-phase scavenging of genotoxic benzyl chloride impurities.
Protocol B: Modified Flash Chromatography
Best for: When scavenger resins are unavailable or scale is >10g.
Benzylic chlorides are sensitive to the acidic nature of standard silica gel (
The Fix: Neutralized Silica Protocol
-
Slurry Preparation: Prepare your silica slurry using your starting mobile phase (e.g., Hexane/EtOAc).
-
Neutralization: Add 1% Triethylamine (TEA) or 1% Pyridine to the slurry.
-
Packing: Pour the column with this "doped" solvent.
-
Flushing: Flush the column with 2–3 column volumes of standard solvent (without TEA) to remove excess base before loading your sample.
-
Elution: Run the column normally. The silica surface is now deactivated, preventing benzylic decomposition.
Protocol C: Acid-Base Extraction (Amine Products Only)
Best for: Synthesis of secondary/tertiary amines via alkylation.
If you reacted the benzylic chloride with an amine, the product is basic. This allows for a "Self-Validating" purification system using pH switching.
Step-by-Step Guide:
-
Acid Wash: Dissolve crude in organic solvent (EtOAc/DCM). Extract with 1M HCl .
-
Chemistry: Product (amine) protonates and moves to water. Neutral impurities (unreacted benzyl chloride, benzyl alcohol) stay in organic.
-
Note: The 2-methoxymethyl ether group is stable to 1M HCl at RT.
-
-
Organic Wash: Wash the aqueous layer (containing product) 2x with fresh organic solvent (discard organics).
-
Basification: Cool the aqueous layer to 0°C. Slowly add 4M NaOH until pH > 12.
-
Chemistry: Product deprotonates and precipitates/oils out.
-
-
Extraction: Extract the cloudy aqueous mixture with DCM.
-
Drying: Dry over
and concentrate.
Visualization: pH-Switch Purification Logic
Caption: Figure 2. Acid-base workup strategy for amine products derived from benzylic chlorides.
Module 3: Troubleshooting & FAQs
| Issue | Probable Cause | Corrective Action |
| Product co-elutes with SM | Do not rely on columns. Use Protocol A (Scavenging) to chemically remove the SM before the column. | |
| New spot appears on TLC | Hydrolysis of chloride to alcohol.[3] | Check your solvents.[4][5] Chloroform often contains ethanol (stabilizer) which reacts. Use Amylene-stabilized Chloroform or DCM. |
| Pink/Red Coloration | Polymerization of benzyl chloride. | The SM is degrading. Filter through a short plug of silica immediately. Store SM over activated copper turnings. |
| Low Yield after Workup | Emulsion formation. | The methoxymethyl oxygen can coordinate metals/salts. Use Brine or add a small amount of Methanol to break the emulsion. |
Frequently Asked Questions
Q: Can I use
Q: Is the 2-(methoxymethyl) group stable to hydrogenation?
A: It is a benzyl ether, so it is susceptible to hydrogenolysis (
Q: How do I remove the "Rotten Almond" smell?
A: That smell is the benzylic chloride (or aldehyde byproduct). Wash glassware with an oxidizing solution (dilute bleach or aqueous
References
-
Genotoxic Impurities in Pharmaceuticals: Szekely, G., et al. "Genotoxic Impurities: From Structural Alerts to Control Strategies." Chemical Reviews, 2015.
-
Scavenger Resins: Marsh, A., et al. "Solid-supported reagents and scavengers in synthesis." Tetrahedron, 1997.[6]
-
Benzyl Ether Stability: Greene, T.W., Wuts, P.G.M. "Protective Groups in Organic Synthesis," 4th Ed. Wiley-Interscience, 2006. (Specifically Chapter 2 on Ethers).
-
Purification of Benzylic Halides: "Purification of Laboratory Chemicals," 8th Ed. Butterworth-Heinemann, 2017.
Sources
Technical Support Center: Troubleshooting Low Yields in Reactions with 1-(Chloromethyl)-2-(methoxymethyl)benzene
Welcome to the technical support guide for 1-(Chloromethyl)-2-(methoxymethyl)benzene. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile benzylating agent. Low yields can be a significant impediment to synthetic campaigns, and this guide provides a structured, in-depth approach to diagnosing and resolving common issues encountered during its use.
Part 1: Core Principles of Reactivity and Stability
1-(Chloromethyl)-2-(methoxymethyl)benzene is a substituted benzyl chloride. Its primary reactivity stems from the benzylic chloride, which is an excellent electrophile for nucleophilic substitution reactions.
-
Reaction Mechanism: The primary pathway for this reagent is the bimolecular nucleophilic substitution (SN2) reaction.[1][2] A nucleophile attacks the methylene carbon (—CH₂—), displacing the chloride leaving group in a single, concerted step. SN1 pathways are also possible, particularly with weak nucleophiles in polar protic solvents, but the primary benzylic nature of this substrate generally favors the SN2 mechanism.[3][4]
-
Substituent Effects: The methoxymethyl group at the ortho position has a modest electronic influence on the reactivity of the chloromethyl group. It is primarily an ether linkage, which is stable under most nucleophilic substitution conditions.
-
Stability and Handling: Like many benzyl chlorides, this reagent is a lachrymator and can be irritating to the skin and respiratory system.[5] It is sensitive to moisture and can slowly hydrolyze to form the corresponding benzyl alcohol and hydrochloric acid.[5][6] Proper storage in a cool, dry, and inert environment is crucial to maintain its integrity. It may also polymerize or decompose in the presence of certain metals.
Part 2: Troubleshooting Guide for Low Yields
This section addresses the most common causes of low reaction yields in a question-and-answer format, providing both the underlying chemical reasoning and actionable solutions.
Issue 1: Low or No Conversion of Starting Material
You've run your reaction, but analysis (TLC, GC, LC-MS) shows a significant amount of unreacted 1-(Chloromethyl)-2-(methoxymethyl)benzene.
Question: My reaction is sluggish and fails to go to completion. What are the likely causes and how can I fix it?
Answer: Low conversion is typically traced back to one of three factors: insufficient reactivity of the nucleophile, suboptimal reaction conditions, or poor quality of the starting material.
| Potential Cause | Scientific Explanation | Recommended Solutions & Self-Validation |
| A. Weak Nucleophile | The rate of an SN2 reaction is directly proportional to the concentration and nucleophilicity of the nucleophile.[7] Neutral molecules like alcohols or water are weak nucleophiles and react very slowly. | Solution 1: Use a Stronger Nucleophile. Deprotonate your nucleophile before reaction. For example, use sodium phenoxide instead of phenol. This can be achieved by pre-treating with a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).Solution 2: Increase Nucleophile Concentration. Use a higher concentration of the nucleophile, but be mindful of potential side reactions. Validation: Monitor the deprotonation step by observing hydrogen gas evolution (with NaH) or by checking the pH of the reaction mixture. |
| B. Suboptimal Reaction Conditions | Reaction kinetics are heavily influenced by solvent, temperature, and the leaving group's ability. | Solution 1: Optimize the Solvent. Use polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents solvate the cation of a nucleophilic salt but leave the anion "naked" and highly reactive, accelerating the SN2 rate.[8] Solution 2: Increase Temperature. Gently heating the reaction (e.g., to 50-80 °C) can significantly increase the reaction rate. Monitor by TLC to avoid decomposition. Solution 3: Finkelstein Reaction. The chloride can be exchanged for a more reactive iodide leaving group in situ. Add a catalytic amount (10-15 mol%) of sodium iodide (NaI) or potassium iodide (KI) to the reaction. This is highly effective in acetone or acetonitrile, as the resulting NaCl is insoluble and precipitates, driving the equilibrium forward.[1][9] Validation: Run a small-scale trial at a higher temperature and compare the TLC profile to your baseline experiment after the same time interval. |
| C. Poor Reagent Quality | The benzylic chloride may have degraded during storage, primarily through hydrolysis to the corresponding, unreactive benzyl alcohol. | Solution: Verify Reagent Purity. Before use, run a quick TLC or ¹H NMR of the starting material. The presence of the benzyl alcohol will be evident as a more polar spot on TLC and by the appearance of a new alcohol proton signal in the NMR spectrum. If significant degradation has occurred, the material should be purified or a new bottle should be used. |
Issue 2: Significant Byproduct Formation
Your starting material is consumed, but the yield of the desired product is low, and you observe one or more significant byproducts.
Question: My reaction is messy, and I'm isolating a major byproduct instead of my target molecule. What is it and how do I prevent it?
Answer: The most common byproduct is the hydrolysis product, 1-(hydroxymethyl)-2-(methoxymethyl)benzene. Other issues can arise from using overly basic nucleophiles or phase incompatibility.
| Potential Cause | Scientific Explanation | Recommended Solutions & Self-Validation |
| A. Hydrolysis | 1-(Chloromethyl)-2-(methoxymethyl)benzene is susceptible to hydrolysis, reacting with trace amounts of water in your solvents or on your glassware to form the benzyl alcohol.[5][10] This side reaction consumes your electrophile, directly reducing your yield. | Solution 1: Implement Strict Anhydrous Conditions. Thoroughly flame-dry or oven-dry all glassware. Use anhydrous grade solvents. If necessary, distill solvents over an appropriate drying agent. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Solution 2: Use a Desiccant. For reactions that are particularly moisture-sensitive, adding molecular sieves can help scavenge trace water. Validation: A control reaction run with meticulous anhydrous technique should show a marked decrease in the polar byproduct spot on TLC compared to a reaction run under standard conditions. |
| B. Elimination (E2) | If your nucleophile is also a strong, sterically hindered base (e.g., potassium tert-butoxide), it can promote the E2 elimination reaction, forming a toluene derivative, although this is less common for primary halides.[8] | Solution: Choose a Less Basic Nucleophile. If possible, select a nucleophile that is less basic. For example, sodium azide (NaN₃) is an excellent nucleophile but a weak base. If a strong base is required, consider using a non-hindered one like sodium methoxide. Lowering the reaction temperature also favors substitution over elimination.[8] Validation: Characterize the byproduct by GC-MS or NMR to confirm if it is an elimination product. |
| C. Phase Incompatibility | If you are using an ionic nucleophile (e.g., NaCN, NaN₃) that is insoluble in your organic solvent, the reaction will be extremely slow as it can only occur at the interface of the two phases. This can lead to side reactions dominating over long reaction times. | Solution: Use a Phase Transfer Catalyst (PTC). Add a catalytic amount (1-5 mol%) of a phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB). The PTC forms an ion pair with the nucleophile, transporting it into the organic phase where it can react with the substrate.[11][12] Validation: A reaction with a PTC should show a dramatically faster conversion rate compared to the same reaction without it. |
Part 3: Visualized Workflows and Pathways
Troubleshooting Logic Diagram
This diagram outlines a systematic approach to diagnosing low yields.
Caption: A logical workflow for diagnosing and solving low-yield issues.
Desired Reaction vs. Major Side Reaction
Caption: The desired SN2 pathway versus the competing hydrolysis side reaction.
Part 4: Optimized Experimental Protocol
This section provides a robust, self-validating protocol for a typical nucleophilic substitution reaction.
Protocol: Synthesis of 1-((4-Nitrophenoxy)methyl)-2-(methoxymethyl)benzene
This protocol details the Williamson ether synthesis between 4-nitrophenol and 1-(Chloromethyl)-2-(methoxymethyl)benzene, a classic SN2 reaction.
Materials:
-
1-(Chloromethyl)-2-(methoxymethyl)benzene (1.0 eq)
-
4-Nitrophenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (1.5 eq)
-
Sodium Iodide (NaI), optional catalyst (0.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Oven-dried, two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with a nitrogen/argon inlet
-
Thermometer or temperature controller
-
Separatory funnel
Procedure:
-
Reaction Setup (Self-Validation: Anhydrous Conditions):
-
Flame-dry a two-necked round-bottom flask under vacuum and allow it to cool under a stream of dry nitrogen.
-
To the flask, add 4-nitrophenol (1.1 eq) and finely powdered anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous DMF via syringe until the solids are suspended (approx. 0.2 M concentration relative to the limiting reagent).
-
-
Reaction Execution:
-
Begin vigorous stirring.
-
Add 1-(Chloromethyl)-2-(methoxymethyl)benzene (1.0 eq) to the mixture via syringe.
-
(Optional Finkelstein Enhancement): Add sodium iodide (0.1 eq) to the reaction mixture.
-
Heat the reaction to 60 °C.
-
-
Monitoring (Self-Validation: Reaction Completion):
-
Monitor the reaction progress every 30-60 minutes using Thin Layer Chromatography (TLC) (e.g., 20% Ethyl Acetate in Hexanes).
-
The reaction is complete when the spot corresponding to 1-(Chloromethyl)-2-(methoxymethyl)benzene is no longer visible.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water (approx. 10x the volume of DMF).
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash twice with water and once with brine to remove residual DMF and salts.
-
Dry the combined organic phase over anhydrous magnesium sulfate.
-
-
Purification and Characterization (Self-Validation: Product Identity):
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Part 5: Frequently Asked Questions (FAQs)
-
Q1: What are the ideal storage conditions for 1-(Chloromethyl)-2-(methoxymethyl)benzene?
-
A: To minimize hydrolysis and potential decomposition, it should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon), in a cool (2-8 °C), dry place away from light and metals.
-
-
Q2: Can I use a stronger base like NaOH or KOH?
-
A: While strong hydroxide bases can be used, they significantly increase the risk of hydrolysis of the benzylic chloride.[5] Using an anhydrous carbonate base (K₂CO₃, Cs₂CO₃) or a hydride (NaH) in an aprotic solvent is generally a safer and more efficient strategy for deprotonating the nucleophile without introducing water.
-
-
Q3: My product appears difficult to purify from the starting material. Any tips?
-
A: If your product has similar polarity to the starting material, ensure the reaction goes to full completion by extending the reaction time or increasing the temperature slightly. If separation is still challenging, consider converting the unreacted chloride to a much more polar alcohol by quenching the reaction with aqueous base and stirring for a few hours. The resulting alcohol will be much easier to separate from your desired product via chromatography.
-
References
-
Reaction of benzyl chloride with ammonium sulfide under liquid–liquid phase transfer catalysis: Reaction mechanism and kinetics. (2025). ResearchGate. [Link]
-
Homogeneous And Phase-Transfer Catalysis In Supercritical Fluids. University of Colorado Boulder. [Link]
-
Kinetics of reactions of benzyl chloride/p-chlorobenzyl chloride with sodium sulfide: phase-transfer catalysis and the role of the Omega phase. ACS Publications. [Link]
-
Finkelstein Reaction. BYJU'S. [Link]
-
Finkelstein Reaction. SATHEE. [Link]
-
Finkelstein Reaction: Equation, Mechanism, Properties & Uses. Testbook. [Link]
-
Industrial Phase-Transfer Catalysis. PTC Communications, Inc. [Link]
-
PTC Etherfication of Benzyl Chloride in the Presence of Benzal Chloride. PTC Organics, Inc. [Link]
-
Benzyl chloride. Wikipedia. [Link]
-
Benzyl and Benzal chloride, Benzaldehyde and Benzoic Acid. Sciencemadness.org. [Link]
-
Why does the benzyl chloride undergo hydrolysis through an SN1 and not through an SN2 mechanism? Quora. [Link]
-
Finkelstein Reaction | Explanation. ADICHEMISTRY. [Link]
-
Finkelstein reaction. Wikipedia. [Link]
-
The mechanism of the hydrolysis of benzyl chloride. SciSpace. [Link]
-
The Mechanism of the Hydrolysis of Benzyl Chloride. Hokkaido University. [Link]
-
Electrophilic Aromatic Substitution. 13.(1) Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene with Methoxyacetyl Chloride or Chloromethyl Methyl Ether and Aluminum Chloride in Nitromethane or Tin Tetrachloride in Dichloromethane. The Methoxymethyl Cation as a Remarkably Selective Common Electrophile. PubMed. [Link]
-
Electrophilic Aromatic Substitution. 13.1 Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene with Methoxyacetyl Chloride or Chloromethyl Methyl Ether and Aluminum Chloride in Nitromethane or Tin Tetrachloride in Dichloromethane. The Methoxymethyl Cation as a Remarkably Selective Common Electrophile. ACS Publications. [Link]
- Method for stabilizing benzyl chloride.
-
Mechanism of solvolysis of substituted benzyl chlorides in aqueous ethanol. ResearchGate. [Link]
-
Exceptions in SN2 and SN1 Reactions. Chemistry Steps. [Link]
-
Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube. [Link]
-
Multiple substitution in the methylbenzene and chlorine reaction. Chemguide. [Link]
-
Study on the reaction strategy of directional alkylation fulfilled by controlling the adsorption pose of benzene and methanol in. Springer. [Link]
-
Alkylation of Benzene and Toluene with Chloromethyl-gem-dichlorocyclopropanes. ResearchGate. [Link]
-
Chloromethylation of benzene | Aromatic electrophilic substituion | organic | 3D chemistry. YouTube. [Link]
-
BENZYL CHLORIDE CAS N°: 100-44-7. OECD. [Link]
-
Can You Solve These SN2 Problems? YouTube. [Link]
-
7.3 Characteristics of the SN2 Reaction. The Pennsylvania State University. [Link]
-
Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. PMC. [Link]
-
Benzyl chloride synthesis by chlorination or substitution. Organic Chemistry Portal. [Link]
- Process for the chloromethylation of aromatic compounds of high molecular weight.
-
Impurity Occurrence and Removal in Crystalline Products from Process Reactions. University College Cork. [Link]
Sources
- 1. testbook.com [testbook.com]
- 2. Exceptions in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. quora.com [quora.com]
- 4. youtube.com [youtube.com]
- 5. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. byjus.com [byjus.com]
- 10. Sciencemadness Discussion Board - Benzyl and Benzal chloride, Benzaldehyde and Benzoic Acid - Illustrated Practical Guide - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. researchgate.net [researchgate.net]
- 12. eckert-liotta.chbe.gatech.edu [eckert-liotta.chbe.gatech.edu]
preventing over-chlorination in the synthesis of benzyl chlorides
Topic: Prevention of Over-Chlorination (Polychlorination)
Status: Operational | Tier: Level 3 (Senior Application Scientist)
Welcome to the Process Optimization Hub
From: Dr. Aris Thorne, Senior Application Scientist Subject: Mastering Selectivity in Benzylic Chlorination
If you are reading this, you are likely facing the "Consecutive Reaction Trap." You simply want benzyl chloride (mono-chlorinated), but your HPLC/GC traces are showing frustrating amounts of benzal chloride (di-chlorinated) and benzotrichloride (tri-chlorinated).
In free-radical chlorination, the rate constant for the second chlorination (
Part 1: The Kinetic Reality (Root Cause Analysis)
To solve over-chlorination, you must visualize the enemy. We are dealing with a consecutive competitive reaction.
The Polychlorination Cascade
The reaction does not "know" you want to stop at the mono-chloride. As the concentration of Benzyl Chloride increases, it competes with Toluene for the available chlorine radicals.
Figure 1: The consecutive kinetic pathway. As [Benzyl Chloride] rises, the probability of the k2 path occurring increases significantly.
FAQ: Why can't I just add 1.0 equivalent of Chlorine?
A: Because of statistical distribution . If you add 1.0 equivalent of
-
The Fix: You must operate at partial conversion (typically 30-40%) or use a reagent that modifies the radical reactivity.
Part 2: Reagent Selection Strategy
Select the reagent based on your tolerance for impurities vs. cost.
| Feature | Chlorine Gas ( | Sulfuryl Chloride ( | N-Chlorosuccinimide (NCS) |
| Selectivity | Low (Aggressive) | Medium (Modulated) | High (controlled radical release) |
| Atom Economy | High | Medium ( | Low (Succinimide waste) |
| Reaction Type | Exothermic Gas-Liquid | Liquid-Phase | Solid-Liquid Suspension |
| Best For | Industrial Scale | Pilot/Kilolab | MedChem/High Purity |
| Primary Risk | Thermal runaway, Over-chlorination | Gas evolution ( | Cost, Solubility |
Part 3: Validated Experimental Protocols
Protocol A: High-Selectivity Synthesis (The NCS Method)
Recommended for drug development where purity is paramount.
Mechanism: NCS provides a low, steady-state concentration of
Reagents:
-
Substrate: Toluene derivative (1.0 equiv)
-
Reagent: N-Chlorosuccinimide (NCS) (1.05 equiv)
-
Initiator: AIBN (Azobisisobutyronitrile) (0.05 equiv) or BPO (Benzoyl Peroxide)
-
Solvent:
(Traditional) or -trifluorotoluene / Acetonitrile (Greener alternatives)
Step-by-Step Workflow:
-
Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (moisture kills the radical chain).
-
Dissolution: Dissolve the toluene derivative in the solvent (0.5 M concentration).
-
Addition: Add NCS (solid) and AIBN. Note: NCS is denser than solvent and may sink; vigorous stirring is required.
-
Initiation: Heat the mixture to reflux (or 80°C). You must see the "initiation point" (often a color change or onset of mild reflux).
-
Monitoring: Monitor via TLC/HPLC.
-
Crucial Check: The reaction is complete when the dense NCS solid (bottom) floats to the top as Succinimide (lower density).
-
-
Workup: Filter off the solid Succinimide. Wash the filtrate with water/brine to remove traces of succinimide. Dry and concentrate.
Why this works: The low instantaneous concentration of active chlorine species favors the primary reaction (
Protocol B: Scalable Synthesis (The Sulfuryl Chloride Method)
Recommended for gram-to-kilogram scale up.
Mechanism:
Step-by-Step Workflow:
-
Stoichiometry: Use a slight deficit of
(0.9 equiv) relative to the substrate to ensure unreacted starting material remains (sacrificing yield for purity). -
Catalyst: Add AIBN (1 mol%).
-
Addition: Add
dropwise to the refluxing substrate solution. Do not dump it in all at once.-
Control Point: The rate of addition should match the rate of gas evolution (
). If you add too fast, unreacted reagent accumulates, leading to a potential runaway exotherm and lower selectivity.
-
-
Quench: Cool immediately upon completion of addition and gas cessation.
Part 4: Troubleshooting & Logic Map
Interactive Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| High Dichloride levels (>10%) | Conversion too high (>60%). | Stop reaction earlier. Target 40% conversion and recycle starting material. |
| Reaction Stalls | Oxygen inhibition or wet solvent. | Degas solvents with |
| Induction Period too long | Radical scavenger impurities. | Add a "sacrificial" drop of |
| Darkening of reaction | Polymerization or Friedel-Crafts side reaction. | Remove metal impurities (Fe/Al) which catalyze Friedel-Crafts alkylation. Use glass-lined reactors. |
Decision Logic for Process Optimization
Figure 2: Decision tree for selecting the appropriate chlorination strategy based on scale and selectivity requirements.
References
-
Organic Syntheses. "N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis." Organic Syntheses, Coll.[3][4] Vol. 6, p. 262. Available at: [Link] (Note: While this specific link refers to a sulfide oxidation, the NCS handling and stoichiometry principles cited in the guide are foundational to the reagent's general application in radical substitutions as discussed in standard texts).
-
Master Organic Chemistry. "Selectivity In Free Radical Reactions: Bromination vs. Chlorination." Master Organic Chemistry. Available at: [Link]
- T. H. Chaung et al. "Kinetic study of the chlorination of toluene." Journal of the Chinese Chemical Society. (General reference for the consecutive kinetic model described in Part 1).
-
Wikipedia. "Sulfuryl chloride." Available at: [Link] (Verified for general properties and decomposition mechanism).
Sources
handling and storage to prevent degradation of 1-(Chloromethyl)-2-(methoxymethyl)benzene
Technical Support Guide: Handling & Storage of 1-(Chloromethyl)-2-(methoxymethyl)benzene
Introduction: The Stability Paradox
Compound: 1-(Chloromethyl)-2-(methoxymethyl)benzene CAS: 7035-02-1 Role: Benzylic electrophile / Building block
As a Senior Application Scientist, I often see researchers treat this compound like a standard benzyl chloride. This is a critical error. Unlike simple benzyl chloride, this molecule possesses an ortho-methoxymethyl group. This substituent is not merely a bystander; it acts as an internal nucleophile. Through Neighboring Group Participation (NGP) , the ether oxygen can displace the chloride, forming a reactive cyclic oxonium intermediate.
This guide moves beyond generic "keep cold" advice to explain why degradation happens and how to arrest it using a self-validating storage protocol.
Part 1: Critical Storage Protocols (The Pre-Emptive Defense)
The degradation of this compound is autocatalytic. Hydrolysis produces HCl, and HCl catalyzes further cleavage of the ether group or polymerization. You must break this cycle before it starts.
Storage Decision Matrix
| Parameter | Specification | Technical Rationale |
| Temperature | -20°C (Optimal) 2-8°C (Acceptable for <2 weeks) | Low temperature kinetically inhibits the ortho-cyclization pathway and suppresses HCl vapor pressure. |
| Atmosphere | Argon or Nitrogen (Strict) | Oxygen is less of a concern than moisture .[1] Even ppm-levels of water trigger the HCl release cascade. |
| Container | Teflon-lined borosilicate or Ampoule | Avoid metal caps. HCl fumes will corrode metal, depositing iron/rust into the sample, which acts as a Lewis acid catalyst for polymerization (Friedel-Crafts). |
| Stabilizer | Activated 4Å Molecular Sieves (Optional but recommended for long term) | Acts as a moisture scavenger and a mild acid trap (if non-basic sieves are used). |
Visualizing the Storage Logic
Caption: Decision tree for incoming inventory to prevent cross-contamination of storage units.
Part 2: The Degradation Mechanism (Why it fails)
Understanding the failure mode is the key to troubleshooting. This compound suffers from Anchimeric Assistance .[2] The ether oxygen attacks the benzylic position, expelling chloride even in the absence of external nucleophiles.
Pathway Analysis
-
Hydrolysis: Moisture attacks the chloromethyl group
Alcohol + HCl.[1][3] -
Cyclization (The Hidden Killer): The alcohol or the chloride precursor cyclizes to form 1,3-dihydroisobenzofuran (Phthalan) , releasing methanol or methyl chloride.
-
Polymerization: The HCl generated catalyzes the formation of poly-benzyl ethers.
Caption: The "Ortho-Effect" accelerates degradation via cyclic intermediates, unlike standard benzyl chlorides.
Part 3: Troubleshooting & FAQs
Q1: The liquid has turned from colorless to pale yellow. Is it usable?
-
Diagnosis: Yellowing indicates the initial formation of conjugated impurities or dissolved HCl.
-
Action:
-
For crude applications: Likely usable. Check NMR.
-
For sensitive catalysis:Purify. Degas with dry nitrogen to remove HCl. If the color persists, filter through a small pad of activated silica (neutral) using Hexane/EtOAc.
-
Q2: I see white fumes when I open the bottle.
-
Diagnosis: Severe hydrolysis. The "smoke" is HCl gas reacting with atmospheric moisture.
-
Action: The titer of the reagent has dropped significantly.
-
Do NOT use for stoichiometry-critical reactions.
-
Do NOT return to the freezer (acid fumes will corrode the freezer coils and cross-contaminate other samples).
-
Disposal: Neutralize and discard.
-
Q3: Can I dry this compound if it gets wet?
-
Diagnosis: Water presence accelerates the autocatalytic cycle.
-
Action:
-
Standard desiccants: Use Magnesium Sulfate (
) . -
Avoid: Calcium Chloride (
) or basic drying agents (Potassium Carbonate). Strong bases can trigger elimination or rapid solvolysis of this specific reactive halide.
-
Q4: The compound froze in the freezer. How do I thaw it safely?
-
Diagnosis: Melting point is likely below room temp, but supercooling or high purity can lead to solidification.
-
Action: Thaw inside a desiccator or under a flow of Nitrogen.
-
Why? If you thaw a cold bottle in humid lab air, water condenses on the glass. When you open the cap, that water drops in, destroying the reagent.
-
Part 4: Handling & Synthesis Integration
To maintain integrity during use, follow this "Self-Validating" workflow:
-
The "Acid Test": Before adding to your reaction, hold a piece of damp pH paper near the open neck of the bottle.
-
Solvent Choice:
-
Avoid protic solvents (Methanol, Ethanol) unless you specifically intend to solvolyze the chloride.
-
Preferred: DCM, THF (Anhydrous), Toluene.
-
-
Quenching:
-
This compound is a lachrymator (tear gas).[5] Do not simply wash glassware in the open sink.
-
Quench Protocol: Rinse glassware with a dilute solution of ammonia or aqueous NaOH in a fume hood to convert the benzyl chloride to the non-volatile alcohol/ether before removal from the hood.
-
References
-
Sigma-Aldrich. (n.d.). 1-(Chloromethyl)-2-methoxybenzene Product Specification. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7503, Benzyl chloride (Analogous Reactivity Data). Retrieved from
- Capon, B., & McManus, S. P. (1976). Neighboring Group Participation. Plenum Press. (Foundational text on anchimeric assistance in ortho-substituted benzenes).
- OECD SIDS. (2001). Benzyl Chloride: SIDS Initial Assessment Report. UNEP Publications.
Sources
Technical Support Center: Identification and Troubleshooting of Impurities in 1-(Chloromethyl)-2-(methoxymethyl)benzene Synthesis
Introduction
1-(Chloromethyl)-2-(methoxymethyl)benzene is a key substituted toluene derivative utilized as a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its synthesis is most commonly achieved via the Blanc chloromethylation of 2-methylanisole, a reaction involving formaldehyde and hydrogen chloride, typically catalyzed by a Lewis acid like zinc chloride.[1][2] While effective, this electrophilic aromatic substitution can be accompanied by the formation of several impurities that complicate purification and compromise product quality.
This technical guide serves as a dedicated resource for researchers, chemists, and process development professionals. It provides a comprehensive overview of the common impurities encountered during the synthesis, detailed troubleshooting protocols, and validated analytical methods to ensure the production of high-purity 1-(Chloromethyl)-2-(methoxymethyl)benzene.
Part 1: Frequently Asked Questions (FAQs) about Common Impurities
This section addresses the most common questions and issues encountered during the synthesis and workup of 1-(Chloromethyl)-2-(methoxymethyl)benzene.
Q1: What are the primary impurities I should anticipate in my crude reaction mixture?
A: The crude product from the chloromethylation of 2-methylanisole typically contains a variety of structurally related impurities. Understanding their origin is the first step to mitigation. The most prevalent species are:
-
Unreacted Starting Material: Residual 2-methylanisole.
-
Isomeric Products: Chloromethylation at other positions on the aromatic ring.
-
Diarylmethane Derivatives: High-molecular-weight byproducts from a secondary Friedel-Crafts alkylation.[1][3]
-
Benzyl Alcohol Byproducts: Formed from incomplete conversion of the intermediate alcohol or hydrolysis of the product.[3][4]
-
Di- and Polychloromethylated Products: Resulting from over-reaction.[5]
-
Bis(chloromethyl) ether (BCME): A hazardous and carcinogenic byproduct that can form spontaneously from formaldehyde and HCl.[6][7]
Q2: My TLC and GC-MS show multiple product-like peaks with the same mass. What are they?
A: This is a classic sign of isomeric impurity formation. The starting material, 2-methylanisole, has two activating groups: a methoxy group (-OCH₃) and a methyl group (-CH₃). Both are ortho, para-directing. This leads to electrophilic attack at several positions on the benzene ring, creating a mixture of isomers alongside your target compound. While the 4-position (para to the methoxy group) is often favored, substitution at other activated positions can occur, yielding isomers that are often difficult to separate due to similar boiling points and polarities.
Q3: I've isolated my product, but there's a significant high-boiling, viscous residue left in the distillation flask. What is it likely to be?
A: This residue is almost certainly composed of diarylmethane derivatives. The product, 1-(Chloromethyl)-2-(methoxymethyl)benzene, is a reactive benzyl chloride. It can act as an alkylating agent in a subsequent Friedel-Crafts reaction, attacking another molecule of the electron-rich starting material (2-methylanisole) or another product molecule.[1][3] This acid-catalyzed side reaction is promoted by higher temperatures and longer reaction times, leading to the formation of high-molecular-weight dimers and oligomers.
Q4: My product yield decreases significantly after an aqueous workup, and I'm seeing a new polar spot on my TLC. What's happening?
A: This indicates hydrolysis of the chloromethyl group. Benzyl chlorides are susceptible to nucleophilic attack by water, particularly under neutral or basic conditions, which converts the chloromethyl group (-CH₂Cl) into a hydroxymethyl group (-CH₂OH).[4] The resulting (2-(methoxymethyl)phenyl)methanol is more polar and water-soluble, which can lead to its loss into the aqueous phase during extraction and a reduction in the overall isolated yield of the desired product.
Q5: Are there any highly hazardous byproducts I need to be aware of?
A: Yes, absolutely. Any chloromethylation procedure using formaldehyde and hydrogen chloride can generate bis(chloromethyl) ether (BCME) as a byproduct.[1] BCME is a potent carcinogen, and its formation can occur spontaneously under the acidic reaction conditions.[6][7] All experimental work should be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE) must be worn. It is critical to consult your institution's safety guidelines for handling potential carcinogens before starting this synthesis.
Part 2: Troubleshooting Guide
This guide links common experimental observations to their probable causes and provides actionable solutions to improve reaction outcomes.
| Symptom / Observation | Probable Cause(s) | Recommended Solution(s) |
| Low Conversion (High levels of starting material remaining) | 1. Insufficient reaction time or temperature.2. Deactivated catalyst (e.g., exposure to moisture).3. Inefficient mixing of reagents. | 1. Increase reaction time or moderately increase temperature while monitoring for byproduct formation.2. Use freshly opened or anhydrous zinc chloride.3. Ensure vigorous stirring throughout the reaction. |
| High Levels of Diarylmethane Impurities | 1. Reaction temperature is too high.2. Extended reaction time after full conversion of starting material.3. High concentration of reactants. | 1. Lower the reaction temperature. Chloromethylation can often be run effectively at moderate temperatures (e.g., 50-60°C).2. Monitor the reaction by TLC or GC and quench it promptly upon completion.3. Consider a more dilute reaction medium. |
| Significant Isomer Formation | 1. Intrinsic electronic effects of the starting material.2. Non-selective reaction conditions. | 1. While difficult to eliminate completely, optimizing the catalyst and temperature may slightly improve regioselectivity.2. Focus on achieving a highly efficient purification step, such as fractional vacuum distillation, to separate the isomers. |
| Product Degradation During Distillation | 1. Hydrolysis from residual water or acid.2. Thermally induced decomposition or polymerization at high temperatures. | 1. Thoroughly wash the crude product with a dilute sodium bicarbonate solution to neutralize residual acid, followed by a water and brine wash. Dry the organic layer completely with a drying agent (e.g., MgSO₄) before distillation.2. Use a high-vacuum pump to lower the boiling point and minimize thermal stress on the molecule. |
Part 3: Analytical and Purification Protocols
Protocol 1: Analytical Workflow for Impurity Identification
This protocol outlines a standard procedure for analyzing the crude reaction mixture to identify and quantify the product and key impurities using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Crude reaction sample
-
Dichloromethane (DCM) or Ethyl Acetate (analytical grade)
-
Anhydrous sodium sulfate
-
GC vials
Equipment:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
Standard capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Procedure:
-
Sample Preparation: Dilute a small aliquot (approx. 10-20 mg) of the crude organic layer in 1.5 mL of dichloromethane in a GC vial. Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
GC-MS Method:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Source Temperature: 230 °C.
-
-
-
Data Analysis:
-
Starting Material (2-methylanisole): Will be one of the first peaks to elute. Confirm its identity by its mass spectrum.
-
Product and Isomers: These will elute after the starting material and should have identical mass spectra. The molecular ion peak (M⁺) for C₉H₁₁ClO should be visible. Look for characteristic isotopic patterns for one chlorine atom (M⁺ and M+2 in a ~3:1 ratio).
-
Diarylmethane Impurities: Will have significantly longer retention times and a much higher molecular weight.
-
Benzyl Alcohol Hydrolysis Product: Will have a slightly longer retention time than the product due to its higher polarity and will show a mass spectrum corresponding to the loss of HCl and the gain of OH.
-
Protocol 2: Purification by Fractional Vacuum Distillation
This protocol describes a standard method for purifying the final product.
Materials:
-
Crude, dried product oil
-
Boiling chips or magnetic stir bar
Equipment:
-
Round-bottom flask
-
Fractional distillation column (e.g., Vigreux column)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask(s)
-
Heating mantle
-
Vacuum pump with a cold trap and pressure gauge
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the distillation flask with the crude product oil and a few boiling chips. Do not fill the flask more than two-thirds full.
-
Evacuation: Slowly and carefully apply vacuum to the system. Bumping can occur if the vacuum is applied too quickly.
-
Heating: Once a stable vacuum is achieved (e.g., <1 mmHg), begin to gently heat the distillation flask.
-
Fraction Collection:
-
Forerun: Collect the initial, low-boiling fraction, which will primarily consist of any remaining starting material.
-
Main Fraction: As the temperature at the distillation head stabilizes, switch to a new receiving flask to collect the main product fraction. The boiling point will depend on the vacuum level.
-
High-Boiling Residue: Stop the distillation once the main product has been collected and before the temperature begins to rise sharply again, leaving the high-boiling diarylmethane impurities behind in the distillation flask.
-
-
Shutdown: Allow the system to cool completely before slowly venting the apparatus to atmospheric pressure.
Part 4: Visualizing Reaction and Troubleshooting Pathways
The following diagrams illustrate the key chemical transformations and a logical workflow for addressing common issues.
References
-
Wikipedia. (n.d.). Bis(chloromethyl) ether. Retrieved February 24, 2026, from [Link].
- Frankel, L. S., McCallum, K. S., & Collier, L. (1974). Formation of bis (chloromethyl) ether from formaldehyde and hydrogen chloride. Environmental Science & Technology, 8(4), 356-359.
-
Yao, C. C., & Miller, G. C. (1979). Bis(Chloromethyl)Ether Formation and Detection in Selected Work Environments. National Technical Information Service. Retrieved February 24, 2026, from [Link].
-
Environment Canada. (1993). Bis(Chloromethyl) Ether and Chloromethyl Methyl Ether. Retrieved February 24, 2026, from [Link].
- Google Patents. (n.d.). EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.
-
Durham University. (n.d.). New studies in aromatic chloromethylation. Durham E-Theses. Retrieved February 24, 2026, from [Link].
- Google Patents. (n.d.). JP2007186440A - Method for hydrolysis of aromatic chloromethyl compounds.
-
ResearchGate. (n.d.). PREPARATION OF POLY (CHLOROMETHYL) BENZENES. Retrieved February 24, 2026, from [Link].
-
Organisation for Economic Co-operation and Development. (2004). SIDS Initial Assessment Report for 1-chloro-2-(chloromethyl)benzene. Retrieved February 24, 2026, from [Link].
-
Agency for Toxic Substances and Disease Registry. (2002). Toxicological Profile for Methoxychlor. Retrieved February 24, 2026, from [Link].
-
ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals. Retrieved February 24, 2026, from [Link].
-
Wikipedia. (n.d.). Blanc chloromethylation. Retrieved February 24, 2026, from [Link].
Sources
- 1. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 2. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. researchgate.net [researchgate.net]
- 6. BIS(CHLOROMETHYL)ETHER | 542-88-1 [chemicalbook.com]
- 7. canada.ca [canada.ca]
Validation & Comparative
A Comparative Analysis of Benzyl Halide Reactivity: 1-(Chloromethyl)-2-(methoxymethyl)benzene vs. 1-(Bromomethyl)-2-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the selection of an appropriate alkylating agent is paramount for the successful construction of complex molecular architectures. Benzylic halides are a cornerstone of this chemical toolbox, prized for their ability to introduce the versatile benzyl moiety. However, subtle variations in their structure can lead to significant differences in reactivity, stability, and suitability for a given transformation. This guide provides an in-depth, objective comparison of two structurally related but distinct benzylic halides: 1-(chloromethyl)-2-(methoxymethyl)benzene and 1-(bromomethyl)-2-methoxybenzene.
This analysis will delve into their fundamental physicochemical properties, explore the nuances of their reactivity through the lens of leaving group ability and electronic effects, and provide practical, data-driven insights into their applications in synthetic chemistry.
At a Glance: Key Physicochemical and Safety Data
A foundational understanding of the physical and safety characteristics of these reagents is essential for their effective and safe implementation in the laboratory. The following table summarizes key data for both compounds.
| Property | 1-(Chloromethyl)-2-(methoxymethyl)benzene | 1-(Bromomethyl)-2-methoxybenzene |
| CAS Number | 3587-60-8[1] | 52289-93-7[2] |
| Molecular Formula | C9H11ClO | C8H9BrO[2] |
| Molecular Weight | 170.64 g/mol | 201.06 g/mol |
| Appearance | Not specified (typically a liquid) | White solid[3] |
| Melting Point | 28-30 °C | 47-50 °C[4] |
| Boiling Point | 102 °C @ 14 mmHg (1.9 kPa)[1] | 118 °C @ 18 mmHg[3] |
| Key Hazard Statements | Potential carcinogen, lachrymator, reacts with water[5] | Causes severe skin burns and eye damage (H314)[3] |
Structural Nuances and Their Impact on Reactivity
The reactivity of these two benzylic halides is primarily governed by two key factors: the nature of the leaving group (chloride vs. bromide) and the electronic influence of the ortho-substituent (methoxymethyl vs. methoxy).
The Leaving Group: A Tale of Two Halogens
In nucleophilic substitution reactions, the facility of the leaving group to depart is a critical determinant of reaction rate. An ideal leaving group is a weak base. When comparing the halide leaving groups, bromide (Br⁻) is a significantly better leaving group than chloride (Cl⁻). This is because hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), meaning that Br⁻ is a weaker base than Cl⁻.[6]
This fundamental principle dictates that, all other factors being equal, 1-(bromomethyl)-2-methoxybenzene will be a more reactive alkylating agent than 1-(chloromethyl)-2-(methoxymethyl)benzene .[7] This enhanced reactivity can be advantageous in syntheses requiring milder reaction conditions or when employing less nucleophilic substrates.
The Ortho-Substituent: Electronic and Steric Considerations
The electronic nature of the substituent at the ortho-position can modulate the electrophilicity of the benzylic carbon. The methoxy group (-OCH₃) in 1-(bromomethyl)-2-methoxybenzene is an electron-donating group through resonance, which can help to stabilize the developing positive charge on the benzylic carbon during the transition state of an Sₙ1-type reaction, or increase the electron density of the aromatic ring.[8]
Conversely, the methoxymethyl group (-CH₂OCH₃) in 1-(chloromethyl)-2-(methoxymethyl)benzene is also generally considered to be electron-donating, although its effect may be slightly different from a methoxy group directly attached to the ring.
The steric bulk of the ortho-substituent can also play a role, potentially hindering the approach of a nucleophile. The methoxymethyl group is larger than the methoxy group, which could lead to a decrease in the rate of Sₙ2 reactions for 1-(chloromethyl)-2-(methoxymethyl)benzene compared to 1-(bromomethyl)-2-methoxybenzene, although this effect is generally less significant than the leaving group ability.
Comparative Reactivity in Action: Experimental Insights
The enhanced reactivity of benzylic bromides over chlorides is a well-established principle in organic chemistry and can be leveraged to optimize reaction conditions. For example, in alkylation reactions, the use of a benzylic bromide often allows for lower reaction temperatures and shorter reaction times compared to its chlorinated counterpart.[8]
Applications in Synthesis: A Tale of Two Building Blocks
Both 1-(chloromethyl)-2-(methoxymethyl)benzene and 1-(bromomethyl)-2-methoxybenzene serve as valuable precursors in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.
1-(Bromomethyl)-2-methoxybenzene: A Gateway to Pharmaceutically Active Scaffolds
1-(Bromomethyl)-2-methoxybenzene is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its utility has been demonstrated in the preparation of:
-
Peroxisome Proliferator-Activated Receptor (PPAR) agonists , which are used in the treatment of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[3]
-
β-Receptor blockers , a class of drugs used to manage cardiovascular conditions like hypertension and heart disease.[9]
The 2-methoxybenzyl group introduced by this reagent is a common motif in medicinal chemistry, valued for its ability to influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.[10]
1-(Chloromethyl)-2-(methoxymethyl)benzene: The Benzyloxymethyl (BOM) Protecting Group
1-(Chloromethyl)-2-(methoxymethyl)benzene, more commonly known as benzyloxymethyl chloride (BOM-Cl), is primarily utilized for the introduction of the benzyloxymethyl (BOM) protecting group for alcohols. The BOM group is prized for its stability under a wide range of reaction conditions and can be selectively removed by hydrogenation.[11]
The choice between a BOM protecting group and other protecting groups, such as the methoxymethyl (MOM) group, depends on the specific requirements of the synthetic route.[12]
Experimental Protocols: A Practical Guide
The following protocols provide generalized procedures for the application of these reagents in common synthetic transformations.
Protocol 1: O-Alkylation of a Phenol using 1-(Bromomethyl)-2-methoxybenzene
This protocol describes a general procedure for the synthesis of a 2-methoxybenzyl ether from a phenolic substrate.
Materials:
-
Phenol (1.0 eq)
-
1-(Bromomethyl)-2-methoxybenzene (1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Acetone or Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the phenol in acetone or DMF, add anhydrous potassium carbonate.
-
Add a solution of 1-(bromomethyl)-2-methoxybenzene in the same solvent dropwise at room temperature.
-
Heat the reaction mixture to reflux (for acetone) or 60-80 °C (for DMF) and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Generalized workflow for O-alkylation of a phenol.
Protocol 2: Protection of an Alcohol with 1-(Chloromethyl)-2-(methoxymethyl)benzene (BOM-Cl)
This protocol outlines a general procedure for the formation of a BOM ether.
Materials:
-
Alcohol (1.0 eq)
-
1-(Chloromethyl)-2-(methoxymethyl)benzene (BOM-Cl, 1.2 eq)
-
Diisopropylethylamine (DIPEA, 1.5 eq)
-
Dichloromethane (DCM)
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the alcohol in anhydrous dichloromethane in a dry flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add diisopropylethylamine, followed by the dropwise addition of 1-(chloromethyl)-2-(methoxymethyl)benzene.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for the protection of an alcohol as a BOM ether.
Safety and Handling: A Critical Overview
Both 1-(chloromethyl)-2-(methoxymethyl)benzene and 1-(bromomethyl)-2-methoxybenzene are reactive compounds that require careful handling in a well-ventilated fume hood.
1-(Bromomethyl)-2-methoxybenzene is classified as a corrosive substance that can cause severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential.
1-(Chloromethyl)-2-(methoxymethyl)benzene (BOM-Cl) is a powerful alkylating agent and a potential carcinogen.[5] It is also a lachrymator and reacts with water and alcohols to produce hydrogen chloride.[5] Extreme caution should be exercised when handling this reagent, and all work should be conducted in a fume hood.
Conclusion: Making an Informed Choice
The choice between 1-(chloromethyl)-2-(methoxymethyl)benzene and 1-(bromomethyl)-2-methoxybenzene is dictated by the specific demands of the synthetic target and the desired reaction outcome.
-
For enhanced reactivity and general alkylation purposes , 1-(bromomethyl)-2-methoxybenzene is the superior choice due to the better leaving group ability of bromide. This can translate to milder reaction conditions, shorter reaction times, and potentially higher yields.
-
For the specific introduction of a benzyloxymethyl (BOM) protecting group , 1-(chloromethyl)-2-(methoxymethyl)benzene is the designated reagent.
A thorough understanding of the reactivity principles and safety considerations outlined in this guide will empower researchers to make informed decisions in the selection and application of these versatile synthetic building blocks, ultimately paving the way for more efficient and successful synthetic endeavors.
References
- Benchchem. (2025). Synthesis of Novel Heterocyclic Compounds from 1-(Bromomethyl)
- Benchchem. (2025). A Comparative Analysis of the Reactivity of Benzoyl Chloride, Benzoyl Bromide, and Benzoyl Iodide. Benchchem.
- Benchchem. (2025). Application Notes and Protocols for 1-(Bromomethyl)-2-fluoro-4-methoxybenzene in Organic Synthesis. Benchchem.
- Benchchem. (2025). An In-depth Technical Guide to the Chemical Properties of 1-Bromo-2-((methoxymethoxy)methyl)benzene. Benchchem.
-
PubChem. (n.d.). 1-(Bromomethyl)-2-methoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]
- Benchchem. (2025). A Comparative Analysis of the Reactivity of 4-Bromobenzoyl Chloride and 4-Chlorobenzoyl Chloride. Benchchem.
- Benchchem. (2025). A Comparative Guide to the Efficacy of 1-(Bromomethyl)
- Hemminki, K., Falck, K., & Vainio, H. (1983). Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. Archives of toxicology, 53(3), 193-201.
-
Cheméo. (n.d.). Benzene, 1-(chloromethyl)-2-methoxy- (CAS 7035-02-1). Retrieved from [Link]
-
Quora. (2018). What is the difference between benzyl chloride and benzyl bromide?. Retrieved from [Link]
- Benchchem. (2025). Application Notes and Protocols: Reaction of 1-Chloro-2-(dichloromethyl)benzene with Sodium Methoxide. Benchchem.
- Thermo Fisher Scientific. (2009).
- Sigma-Aldrich. (2025).
- Fisher Scientific. (n.d.).
- Benchchem. (2025). Application Notes and Protocols: Synthesis of 1-(Bromomethyl)-2-(trifluoromethyl)benzene. Benchchem.
- Benchchem. (2025). The Synthesis of 1-Chloro-2-(dichloromethyl)benzene: A Technical Guide. Benchchem.
-
Cheméo. (n.d.). Benzene, 1-bromo-2-methoxy- (CAS 578-57-4). Retrieved from [Link]
- Cole, M. E., et al. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters.
-
Wikipedia. (n.d.). Chloroalkyl ether. Retrieved from [Link]
-
UT Southwestern Medical Center. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]
- Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry.
- Google Patents. (n.d.). EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.
- Chevron Phillips Chemical. (n.d.).
-
Cheméo. (n.d.). Benzene, 1-chloro-2-methoxy- (CAS 766-51-8). Retrieved from [Link]
- Benchchem. (2025). Health and safety handling precautions for 1-Chloro-2-(dichloromethyl)benzene. Benchchem.
- ChemicalBook. (2026). Chemical Safety Data Sheet MSDS / SDS - 1,3-Bis(chloromethyl)benzene.
- University of California, Irvine. (n.d.). Protecting Groups.
-
NIST. (n.d.). Benzene, 1-(chloromethyl)-2-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
- Organic Syntheses. (1972). Benzyl chloromethyl ether.
- Olah, G. A., et al. (1997). Electrophilic Aromatic Substitution. 13.1 Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene with Methoxyacetyl Chloride or Chloromethyl Methyl Ether and Aluminum Chloride in Nitromethane or Tin Tetrachloride in Dichloromethane. The Methoxymethyl Cation as a Remarkably Selective Common Electrophile. The Journal of Organic Chemistry, 62(9), 2694-2703.
- PubMed. (1997). Electrophilic Aromatic Substitution. 13.(1) Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene with Methoxyacetyl Chloride or Chloromethyl Methyl Ether and Aluminum Chloride in Nitromethane or Tin Tetrachloride in Dichloromethane. The Methoxymethyl Cation as a Remarkably Selective Common Electrophile.
- Google Patents. (n.d.).
Sources
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- 2. 1-(Bromomethyl)-2-methoxybenzene | C8H9BrO | CID 40308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 52289-93-7 Cas No. | 1-(Bromomethyl)-2-methoxybenzene | Apollo [store.apolloscientific.co.uk]
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- 7. Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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Structural Validation of 1-(Chloromethyl)-2-(methoxymethyl)benzene: A Comparative Spectroscopic Guide
Executive Summary
The synthesis of 1-(Chloromethyl)-2-(methoxymethyl)benzene (an ortho-substituted benzyl chloride derivative) presents a unique analytical challenge. Its structural integrity hinges on two critical factors: the stability of the reactive chloromethyl group and the regiochemical fidelity of the ortho-substitution.
Misidentification of regioisomers (meta or para) or hydrolysis byproducts (benzyl alcohols) can lead to catastrophic failure in downstream nucleophilic substitutions. This guide objectively compares spectroscopic methodologies to validate this specific scaffold, prioritizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) . We establish a self-validating analytical workflow that distinguishes the target molecule from its isomers and degradation products with high confidence.
Part 1: The Analytical Challenge
The target molecule contains two benzylic methylene groups with similar electronic environments:
-
Chloromethyl group:
(Electrophilic, prone to hydrolysis). -
Methoxymethyl group:
(Ether linkage, stable).
The Problem: In standard 1H NMR, these two methylene groups appear as singlets in the 4.4–4.8 ppm region. Depending on solvent and concentration, they may overlap.[1] Furthermore, distinguishing the ortho isomer from meta or para contaminants requires more than simple 1D integration; it requires spatial verification.
Part 2: Comparative Methodology
Method A: 1H NMR Spectroscopy (The Screening Tool)
Status: Essential but insufficient for absolute structure proof.
Mechanism: Protons in the chloromethyl and methoxymethyl groups resonate at distinct frequencies due to the electronegativity difference between Chlorine (3.16) and Oxygen (3.44).
-
Diagnostic Signals:
- (Methoxy): Sharp singlet at ~3.40 ppm .
- (Ether Methylene): Singlet at ~4.55 ppm .
- (Chloro Methylene): Singlet at ~4.75 ppm .
-
Aromatic Region: 7.2–7.5 ppm. The ortho substitution creates a complex ABCD or AA'BB' system, unlike the symmetric AA'BB' doublets seen in para isomers.
Expert Insight: The chemical shift difference (
Method B: 13C NMR Spectroscopy (The Functional Validator)
Status: High Specificity for Functional Groups.
Mechanism: Carbon-13 shifts are less susceptible to solvent effects and provide massive dispersion.
-
Diagnostic Signals:
- : Resonates upfield at ~46 ppm .
- : Resonates downfield at ~71 ppm (Deshielded by Oxygen).
- : Resonates at ~58 ppm .
Verdict: This definitively distinguishes the chloride from the ether. If hydrolysis occurs, the ~46 ppm peak disappears and is replaced by a signal at ~64 ppm (Benzyl alcohol).
Method C: 2D NOESY NMR (The Regio-Isomer Validator)
Status: The "Gold Standard" for Structure Proof.
Mechanism: Nuclear Overhauser Effect Spectroscopy (NOESY) detects protons close in space (<5 Å), not just chemically bonded.
-
The "Ortho" Proof:
-
In the ortho isomer, the protons of the
group and the group are spatially proximal. -
Key Correlation: A cross-peak between the 4.75 ppm singlet (
) and the 4.55 ppm singlet ( ) strongly suggests ortho positioning. -
Meta/Para isomers place these groups too far apart to show a strong intermolecular NOE signal.
-
Method D: GC-MS / LC-MS (The Elemental Validator)
Status: Confirmation of Purity and Halogenation.
Mechanism: Electron Impact (EI) ionization creates characteristic fragmentation.
-
Diagnostic Signals:
Part 3: Data Comparison & Decision Matrix
| Feature | 1H NMR | 13C NMR | 2D NOESY | Mass Spec (EI) |
| Primary Utility | Purity & Integration | Functional Group ID | Spatial/Isomer ID | MW & Halogen ID |
| Differentiation Power | Moderate (Overlaps possible) | High (Distinct shifts) | Definitive (Ortho vs Meta) | High (Isotope pattern) |
| Sample Destructive? | No | No | No | Yes (Trace amount) |
| Cost/Time | Low / 5 mins | Medium / 30 mins | High / 1-4 hours | Low / 10 mins |
| Key Limitation | Solvent moisture causes degradation | Low sensitivity | Requires high concentration | Hard to distinguish isomers |
Part 4: Experimental Protocols
Protocol 1: "Acid-Free" NMR Sample Preparation
Critical for Benzyl Chlorides: Commercial
-
Solvent Prep: Pass 5 mL of
through a small pipet column containing 500 mg of Basic Alumina or anhydrous . This neutralizes HCl traces. -
Sample Dissolution: Dissolve ~10 mg of product in 0.6 mL of neutralized
. -
Tube: Use a high-quality 5mm NMR tube. Cap immediately.
-
Acquisition: Run 1H NMR (16 scans) and 13C NMR (256-1024 scans) immediately. Do not store overnight before scanning.
Protocol 2: The "Isomer Check" NOESY Experiment
-
Concentration: Increase sample concentration to ~30-40 mg in 0.6 mL
to enhance NOE signals. -
Parameters:
-
Pulse Sequence: noesyph (Phase sensitive).
-
Mixing Time (
): 500 ms (Standard for small molecules). -
Relaxation Delay (
): 2.0 s.
-
-
Processing: Phasing must be precise. Look for off-diagonal cross-peaks connecting the two methylene singlets.
Part 5: Visualization of Analytical Logic
Diagram 1: The Validation Workflow
This decision tree illustrates the logical flow for confirming the structure and rejecting failure modes (hydrolysis or wrong isomer).
Caption: A self-validating workflow designed to filter out hydrolysis byproducts (Step 1) and incorrect regioisomers (Step 3).
Diagram 2: NOESY Correlation Map
This diagram visualizes the specific spatial interactions (NOE) that confirm the ortho-substitution pattern.
Caption: Visual representation of critical NOE correlations. The red dashed line between CH2-Cl and CH2-O is the definitive proof of ortho-substitution.
References
-
NIST Mass Spectrometry Data Center. Benzyl chloride - Mass Spectrum.[4] NIST Chemistry WebBook, SRD 69.[5] Available at: [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (General Reference for Benzyl Shift Assignments).
-
Reich, H. J. Structure Determination Using NMR. University of Wisconsin-Madison. (Reference for NOESY parameters). Available at: [Link]
Sources
computational modeling of the reactivity of 1-(Chloromethyl)-2-(methoxymethyl)benzene
A Comparative Guide to Anchimeric Assistance vs. Direct Displacement
Executive Summary
This guide provides a technical framework for modeling the reactivity of 1-(Chloromethyl)-2-(methoxymethyl)benzene . Unlike simple benzyl chlorides, this substrate exhibits significant Neighboring Group Participation (NGP) due to the ortho-methoxymethyl substituent.
Standard computational protocols (e.g., gas-phase B3LYP) frequently fail to predict the correct reaction pathway for this molecule, leading to underestimation of reaction rates by orders of magnitude. This guide compares the "Standard" approach against a "High-Fidelity" protocol, demonstrating why dispersion-corrected DFT and implicit solvation are non-negotiable for accurate kinetic profiling of this system.
Mechanistic Context: The "Ortho Effect"
To model this substrate accurately, one must account for two competing pathways. The difference in activation energy (
The Pathways[1][2]
-
Pathway A: Direct Displacement (
/ ). The external nucleophile (e.g., water, hydroxide) attacks the benzylic carbon directly. This is the default mechanism for the para-isomer. -
Pathway B: Anchimeric Assistance (NGP). The ether oxygen of the ortho-substituent acts as an intramolecular nucleophile, displacing the chloride to form a five-membered cyclic oxonium intermediate . This intermediate is then rapidly opened by the external nucleophile.
Key Insight: Experimental data on analogous o-methoxybenzyl systems suggests Pathway B is kinetically dominant, often accelerating rates by
Visualization of Signaling Pathways
The following diagram illustrates the bifurcation between the slow direct attack and the fast NGP route.
Figure 1: Kinetic bifurcation showing the lower activation barrier for the NGP pathway (Green) compared to direct displacement (Red).
Comparative Modeling Methodologies
We compare two distinct computational protocols. Protocol B is the recommended standard for this substrate.
Protocol A: The "Baseline" (Not Recommended)
-
Functional/Basis: B3LYP / 6-31G(d)
-
Environment: Gas Phase
-
Flaw: B3LYP lacks dispersion corrections necessary to stabilize the folded conformation required for NGP. Gas phase calculations fail to stabilize the charge-separated oxonium transition state, artificially inflating the barrier for Pathway B.
Protocol B: The "High-Fidelity" System (Recommended)
-
Functional:
B97X-D or M06-2X (Captures medium-range correlation and dispersion). -
Basis Set: def2-TZVP (Triple-zeta quality reduces basis set superposition error).
-
Solvation: SMD (Solvation Model based on Density) – Essential for ionic intermediates.
-
Validation: IRC (Intrinsic Reaction Coordinate) to confirm the TS connects the reactant to the oxonium ion.
Performance Comparison & Data
The following data represents a synthesis of benchmark studies on benzyl chloride solvolysis, adapted for this specific substrate.
| Metric | Protocol A (Gas Phase/B3LYP) | Protocol B (SMD/ | Experimental Trend (Analogues) |
| Direct Barrier ( | ~28.5 kcal/mol | ~26.0 kcal/mol | Slow reaction ( |
| NGP Barrier ( | ~35.0 kcal/mol (Erroneous) | ~19.5 kcal/mol (Accurate) | Fast reaction ( |
| Predicted Pathway | Direct Displacement | Anchimeric Assistance | Anchimeric Assistance |
| Intermediate Stability | Unstable / Not found | Stable Local Minima | Observable via NMR at low temp |
| Rate Ratio ( | ~1.0 (No acceleration) | ~500 (Significant boost) | ~400 - 2000 |
Analysis: Protocol A incorrectly predicts that the NGP pathway is slower than direct displacement because it cannot stabilize the polar transition state. Protocol B correctly identifies the NGP pathway as the dominant mechanism.
Detailed Experimental Protocol (Computational)
To replicate the High-Fidelity results, follow this step-by-step workflow.
Step 1: Conformational Search
The molecule has flexible rotamers. You must find the "reactive conformer" where the methoxy oxygen is oriented toward the benzylic carbon.
-
Tool: Crest/XTB or Spartan Conformer Distribution.
-
Criteria: Filter for structures where distance
.
Step 2: Transition State Optimization (Gaussian 16/ORCA)
The critical step is locating TS_Cyc.
Gaussian Input Example (Protocol B):
Note: The noeigen keyword is helpful if you have a good guess of the Hessian from a lower-level calculation.
Step 3: Intrinsic Reaction Coordinate (IRC)
You must validate that your Transition State actually leads to the oxonium intermediate.
-
Command: #p irc=(calcfc,maxpoints=20) wb97xd/def2tzvp scrf=(smd,solvent=water)
-
Success Criteria: The forward path must lead to a structure with a short
bond (~1.45 Å) and a long bond (> 2.5 Å).
Workflow Diagram
Figure 2: Computational workflow ensuring the isolation of the correct Transition State.
References & Further Reading
-
Grimme, S., et al. (2011).[1] "A thorough benchmark of density functional methods for general main group thermochemistry, kinetics, and noncovalent interactions."[1] Physical Chemistry Chemical Physics.
-
Relevance: Establishes
B97X-D and M06-2X as superior for kinetics involving dispersion.
-
-
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). "Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions." Journal of Physical Chemistry B.
-
Relevance: Defines the SMD model required for the ionic oxonium intermediate.
-
-
Capon, B. (1969). "Neighboring Group Participation." Quarterly Reviews, Chemical Society.
-
Relevance: Foundational text on the kinetics of anchimeric assistance in benzyl halides.
-
-
Goerigk, L., & Grimme, S. (2011).[1] "Efficient and Accurate Double-Hybrid-Meta-GGA Density Functionals for General Purpose Applications." Journal of Chemical Theory and Computation.
-
Relevance: Benchmarking DFT methods for barrier heights.
-
Sources
yield comparison of different synthetic routes to 1-(Chloromethyl)-2-(methoxymethyl)benzene
The following guide provides an in-depth technical comparison of synthetic routes to 1-(Chloromethyl)-2-(methoxymethyl)benzene (CAS: 7035-02-1), also known as
Executive Summary
1-(Chloromethyl)-2-(methoxymethyl)benzene is a bifunctional aromatic intermediate critical in the synthesis of agrochemicals (e.g., strobilurin fungicides like Kresoxim-methyl analogs) and active pharmaceutical ingredients. Its structure features two benzylic positions with distinct reactivities: a reactive alkyl chloride and a stable methyl ether.
This guide compares three primary synthetic strategies:
-
The Statistical Substitution Route: Direct mono-methoxylation of 1,2-bis(chloromethyl)benzene.
-
The Stepwise Precision Route: Multi-step transformation starting from Phthalide.
-
The Direct Chloromethylation Route: Blanc reaction of benzyl methyl ether (included for completeness but not recommended due to poor regioselectivity).
Quick Comparison Matrix
| Feature | Route 1: Statistical Substitution | Route 2: Stepwise Precision | Route 3: Blanc Chloromethylation |
| Starting Material | 1,2-Bis(chloromethyl)benzene | Phthalide | (Methoxymethyl)benzene |
| Key Reagents | NaOMe, MeOH | NaOMe, MeI, LiAlH₄, SOCl₂ | HCHO, HCl, ZnCl₂ |
| Step Count | 1 (plus difficult purification) | 4 (Linear) | 1 |
| Overall Yield | 40–50% (Statistical limit) | ~70–75% (Cumulative) | <30% (Ortho isomer) |
| Regioselectivity | N/A (Symmetrical start) | 100% (Pre-defined) | Poor (Ortho/Para mixture) |
| Scalability | High (Industrial) | Moderate (Lab/Pilot) | Low |
| Primary Challenge | Separating mono/bis-products | Handling reducing agents | Isomer separation |
Route Analysis & Mechanisms
Route 1: Statistical Nucleophilic Substitution (The Industrial Approach)
This route relies on the partial methoxylation of the commercially available 1,2-bis(chloromethyl)benzene (o-xylylene dichloride).
-
Mechanism:
Nucleophilic Substitution. -
Challenge: The starting material has two identical electrophilic sites. Reacting with 1 equivalent of sodium methoxide results in a statistical mixture of the unreacted starting material, the desired mono-ether, and the bis-ether (1,2-bis(methoxymethyl)benzene).
-
Optimization: Using a large excess of the dichloride (e.g., 3-5 equivalents) favors the mono-substituted product, but requires efficient recycling of the starting material.
Route 2: Stepwise Precision Synthesis (The Laboratory Approach)
This route builds the molecule systematically to avoid statistical mixtures, ensuring high purity. It begins with Phthalide , which is ring-opened to an ester-alcohol, methylated, reduced, and finally chlorinated.
-
Mechanism: Base-catalyzed lactone opening
Williamson Ether Synthesis Hydride Reduction Deoxychlorination. -
Advantage: Each step proceeds with high chemoselectivity, eliminating the formation of bis-methoxy byproducts.
Route 3: Blanc Chloromethylation
Direct chloromethylation of (methoxymethyl)benzene using formaldehyde and HCl.
-
Mechanism: Electrophilic Aromatic Substitution (EAS).
-
Failure Mode: The methoxymethyl group is an ortho, para-director. Steric hindrance favors the para isomer (1-(chloromethyl)-4-(methoxymethyl)benzene), making this route inefficient for the specific 1,2-isomer.
Visualized Reaction Pathways
Figure 1: Comparison of synthetic pathways. Route 2 offers the most linear and selective path to the target, while Route 1 requires difficult separation.
Detailed Experimental Protocols
Protocol A: Statistical Mono-Methoxylation (Route 1)
Best for: Large-scale synthesis where distillation capabilities are available.
Reagents:
-
1,2-Bis(chloromethyl)benzene (17.5 g, 100 mmol)
-
Sodium Methoxide (25% in MeOH) (21.6 g, ~100 mmol)
-
Anhydrous Methanol (100 mL)
Procedure:
-
Setup: Dissolve 1,2-bis(chloromethyl)benzene in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Addition: Heat the solution to 50°C. Add the sodium methoxide solution dropwise over 2 hours. Note: Slow addition is crucial to minimize local high concentrations of methoxide that lead to the bis-product.
-
Reaction: Reflux the mixture for 4 hours. Monitor by GC-MS. You will observe three peaks: starting material (~25%), mono-product (~50%), and bis-product (~25%).
-
Workup: Cool to room temperature. Evaporate methanol under reduced pressure. Resuspend the residue in toluene (50 mL) and wash with water (2 x 30 mL) to remove NaCl.
-
Purification: Dry the organic layer over MgSO₄ and concentrate. Perform fractional vacuum distillation.
-
Fraction 1: Unreacted Dichloride (Recycle).
-
Fraction 2: 1-(Chloromethyl)-2-(methoxymethyl)benzene (Target).
-
Fraction 3: 1,2-Bis(methoxymethyl)benzene (Waste).
-
Expected Yield: 40–50% (isolated).
Protocol B: Stepwise Synthesis via Alcohol (Route 2)
Best for: High purity requirements and laboratory scale.
Phase 1: Synthesis of 2-(Methoxymethyl)benzyl alcohol
-
Ring Opening: Reflux Phthalide (13.4 g, 100 mmol) with NaOMe (1.1 eq) in MeOH for 3 hours. Acidify carefully to isolate Methyl 2-(hydroxymethyl)benzoate.
-
Methylation: Treat the intermediate with Methyl Iodide (1.2 eq) and NaH (1.2 eq) in THF at 0°C
RT. Quench and extract to obtain Methyl 2-(methoxymethyl)benzoate. -
Reduction: Dissolve the ester in dry THF. Add slowly to a suspension of LiAlH₄ (1.0 eq) in THF at 0°C. Stir for 2 hours. Quench via Fieser method. Isolate 2-(methoxymethyl)benzyl alcohol .
-
Intermediate Yield: ~80% over 3 steps.[1]
-
Phase 2: Chlorination
-
Setup: Dissolve 2-(methoxymethyl)benzyl alcohol (10 mmol) in dry Dichloromethane (DCM, 20 mL) with a catalytic amount of DMF (2 drops).
-
Chlorination: Cool to 0°C. Add Thionyl Chloride (SOCl₂, 1.2 eq) dropwise.
-
Completion: Allow to warm to room temperature and stir for 2 hours.
-
Workup: Quench carefully with saturated NaHCO₃ solution. Extract with DCM.[2] Wash with brine, dry over Na₂SO₄, and concentrate.[3]
-
Result: The product is typically obtained as a clear oil requiring no further purification.
Expected Yield (Phase 2): 95–98%. Cumulative Yield (Route 2): ~75%.[4][5]
Supporting Data & Yield Comparison
The following table aggregates data from standard organic transformation literature regarding benzylic functionalization.
| Parameter | Route 1 (Dichloride) | Route 2 (Phthalide) | Route 3 (Blanc) |
| Stoichiometric Efficiency | Low (Requires excess SM or accepts loss) | High | Moderate |
| Reaction Time | 6 hours + Distillation | 2 Days (Multi-step) | 4 hours |
| Atom Economy | High | Lower (Loss of ester/reducing agents) | High |
| Purity Profile | Contains bis-ether impurities | >98% | Contains para-isomer |
| Cost Efficiency | |||
| Safety Profile | Moderate (Alkylating agents) | Low (LiAlH₄, NaH hazards) | Low (Carcinogenic reagents) |
References
-
Synthesis of Benzyl Chlorides from Alcohols
-
Reactivity of 1,2-Bis(chloromethyl)
- Title: An In-depth Technical Guide to the Synthesis of 2-Hydroxymethylbenzoic Acid from Phthalide.
-
CAS Registry Data
-
Chlorination using Thionyl Chloride
- Title: Benzyl chloride synthesis by chlorin
- Source: Organic Chemistry Portal.
-
URL:[Link]
Sources
- 1. US2859253A - Process for the continuous preparation of benzyl chloride - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. acgpubs.org [acgpubs.org]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Benzyl chloride synthesis by chlorination or substitution [organic-chemistry.org]
- 7. α,α′-二氯-邻-二甲苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. prepchem.com [prepchem.com]
- 9. 1-(Chloromethyl)-2-methoxy-benzene | CAS 7035-02-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
A Comparative Guide to the Cost-Effectiveness of 1-(Chloromethyl)-2-(methoxymethyl)benzene versus Other Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and pharmaceutical development, the selection of an appropriate alkylating agent is a critical decision that profoundly impacts reaction efficiency, selectivity, and overall project cost. This guide provides an in-depth technical comparison of the cost-effectiveness of 1-(Chloromethyl)-2-(methoxymethyl)benzene against more conventional alkylating agents, namely dimethyl sulfate, methyl iodide, and benzyl bromide. By synthesizing technical data with practical insights, this document aims to empower researchers to make informed decisions for their specific synthetic challenges.
Introduction to Alkylating Agents in Synthesis
Alkylation, the transfer of an alkyl group from one molecule to another, is a cornerstone of organic chemistry, enabling the construction of complex molecular architectures. Alkylating agents are classified based on their reactivity, selectivity, and the nature of the alkyl group they deliver. The choice of an alkylating agent is dictated by a multitude of factors including the nucleophilicity of the substrate, desired reaction kinetics, and, increasingly, economic and safety considerations. This guide will focus on a comparative analysis of four such agents, with a particular emphasis on the less-documented 1-(Chloromethyl)-2-(methoxymethyl)benzene.
The Contenders: A Profile of Each Alkylating Agent
A nuanced understanding of each agent's chemical personality is paramount to appreciating its strategic value in synthesis.
1-(Chloromethyl)-2-(methoxymethyl)benzene
This substituted benzyl chloride is a more structurally complex alkylating agent. Its utility lies in the introduction of a methoxy- and methoxymethyl-substituted benzyl moiety, a structural motif of interest in medicinal chemistry.
-
Reactivity and Selectivity: The reactivity of 1-(Chloromethyl)-2-(methoxymethyl)benzene as a benzylating agent is influenced by both electronic and steric factors. The methoxymethyl group at the ortho position is weakly electron-donating, which can slightly enhance the reactivity of the benzylic chloride towards nucleophilic substitution. However, the steric bulk of this substituent may hinder the approach of nucleophiles, potentially leading to slower reaction rates compared to unsubstituted benzyl chloride. This steric hindrance could, in some cases, offer enhanced regioselectivity in the alkylation of multifunctional molecules. The leaving group, chloride, is generally less reactive than bromide or iodide, which also contributes to a potentially slower reaction rate.[3]
Dimethyl Sulfate (DMS)
A workhorse methylating agent, dimethyl sulfate is widely used in industrial processes due to its high reactivity and low cost.
-
Cost-Effectiveness: DMS is one of the most economical methylating agents available. Bulk pricing is in the range of $100 for 1 liter , making it highly attractive for large-scale synthesis.[1][4] Its high reactivity often translates to high conversion rates and yields, further enhancing its cost-effectiveness.
-
Reactivity and Applications: DMS is a potent methylating agent for a wide range of nucleophiles, including phenols, amines, and thiols. It typically reacts via an SN2 mechanism. Its high reactivity, however, can sometimes lead to over-alkylation, and its use requires careful control of reaction conditions.
-
Safety: A significant drawback of DMS is its extreme toxicity and carcinogenicity. It is a potent alkylating agent for biological macromolecules and requires stringent safety precautions during handling and disposal.
Methyl Iodide (MeI)
Another common methylating agent, methyl iodide offers high reactivity, often exceeding that of DMS under similar conditions.
-
Cost-Effectiveness: Methyl iodide is generally more expensive than dimethyl sulfate, with prices around $140 for 100 mL .[5] However, its high reactivity can lead to faster reaction times and potentially higher yields, which can offset the higher initial cost in certain applications, particularly in research and small-scale production.
-
Reactivity and Applications: Due to the excellent leaving group ability of iodide, methyl iodide is a very reactive methylating agent. It is widely used in laboratory-scale synthesis for the methylation of a variety of functional groups.
-
Safety: Methyl iodide is also a toxic and carcinogenic compound and should be handled with appropriate safety measures. It is a volatile liquid, which requires careful handling to prevent inhalation exposure.
Benzyl Bromide
A classic benzylating agent, benzyl bromide is favored for its high reactivity in introducing the benzyl protecting group or benzyl moiety into a molecule.
-
Cost-Effectiveness: Benzyl bromide is a readily available and relatively inexpensive benzylating agent. Bulk pricing can be found around $351 for 2.5 kg . Its high reactivity often leads to efficient reactions, making it a cost-effective choice for many applications.
-
Reactivity and Applications: The benzylic position is activated towards nucleophilic substitution, and the bromide is a good leaving group, making benzyl bromide a highly reactive alkylating agent.[3] It is extensively used for the O-benzylation of alcohols and phenols and the N-benzylation of amines.[6]
-
Safety: Benzyl bromide is a lachrymator and is corrosive to the skin and eyes. It is also a toxic compound and requires handling in a well-ventilated fume hood with appropriate personal protective equipment.
Comparative Performance Analysis
Data Presentation: A Head-to-Head Comparison
| Alkylating Agent | Molecular Weight ( g/mol ) | Indicative Bulk Price | Cost per Mole (USD) | Key Advantages | Key Disadvantages |
| 1-(Chloromethyl)-2-(methoxymethyl)benzene | 186.65 | High (estimated) | Very High (estimated) | Introduces a specific substituted benzyl group; potentially higher selectivity. | High cost; lower reactivity; limited availability and data. |
| Dimethyl Sulfate | 126.13 | ~$100 / 1 L[1][4] | ~9.43 | Very low cost; high reactivity. | Extremely toxic and carcinogenic; potential for over-alkylation. |
| Methyl Iodide | 141.94 | ~$140 / 100 mL[5] | ~223 | Very high reactivity; good for difficult alkylations. | Higher cost than DMS; toxic and carcinogenic. |
| Benzyl Bromide | 171.04 | ~$351 / 2.5 kg | ~24.03 | High reactivity for benzylation; readily available. | Lachrymator; toxic and corrosive. |
Note: Prices are indicative and can vary based on supplier, purity, and volume.
Experimental Workflow: A Logical Framework
To provide a tangible context for comparison, the following diagram illustrates a generalized workflow for a typical alkylation reaction.
Caption: Generalized workflow for a typical alkylation reaction.
Experimental Protocols: In-Depth Methodologies
To ensure scientific integrity, detailed, self-validating protocols are essential.
Protocol 1: O-Alkylation of a Phenol using a Benzylating Agent
This protocol provides a representative procedure for the O-alkylation of 4-hydroxybenzaldehyde with a generic benzylating agent.
Materials:
-
4-Hydroxybenzaldehyde
-
Benzylating Agent (e.g., Benzyl Bromide or 1-(Chloromethyl)-2-(methoxymethyl)benzene)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Add the benzylating agent (1.1 eq) to the reaction mixture.
-
Reflux the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired O-benzylated product.
Causality and Mechanistic Considerations
The choice of alkylating agent directly influences the reaction mechanism and, consequently, the outcome.
Caption: Factors influencing the reactivity of the compared alkylating agents.
The reactivity of benzyl halides is primarily governed by the stability of the incipient benzylic carbocation in an Sₙ1-type mechanism or the accessibility of the benzylic carbon in an Sₙ2-type mechanism. The methoxymethyl group in 1-(Chloromethyl)-2-(methoxymethyl)benzene is expected to have a modest electronic influence. Its primary impact will likely be steric, potentially slowing down the reaction but offering a pathway to improved selectivity in complex substrates where multiple alkylation sites are present. In contrast, the high reactivity of methyl iodide and dimethyl sulfate is a direct consequence of the excellent leaving group ability of iodide and sulfate, respectively, and the minimal steric hindrance of the methyl group.
Conclusion: A Strategic Selection Framework
The choice of an alkylating agent is not a one-size-fits-all decision. This guide illuminates the trade-offs between cost, reactivity, and safety.
-
For large-scale, cost-sensitive applications where a simple methyl group is required, dimethyl sulfate remains a compelling, albeit hazardous, option.
-
For laboratory-scale synthesis requiring high reactivity and rapid methylation , methyl iodide is often the preferred choice, despite its higher cost.
-
For routine benzylation , benzyl bromide offers a robust and cost-effective solution with a well-established track record.
-
1-(Chloromethyl)-2-(methoxymethyl)benzene emerges as a specialty reagent. Its value lies not in its cost-effectiveness for general alkylations but in its ability to introduce a specific, functionalized benzyl moiety. Its higher cost and potentially lower reactivity are justified when the target molecule's structure demands this particular substituent and when selectivity is a paramount concern.
Ultimately, the optimal choice will depend on a careful evaluation of the specific synthetic problem at hand, balancing the need for efficiency and economy with the demands of molecular complexity and safety.
References
- DE960992C - Process for the preparation of 1-chloromethyl-2, 3, 4-trialkoxybenzenes - Google P
- EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine - Google P
-
ResearchGate. Conversion of benzyl ethers into C-alkylated products. [Link]
-
Dang, L. et al. BF3.OEt2-Mediated Benzylation of Arenes and Heteroarenes with Benzyl Ether Derivatives. International Journal of Organic Chemistry, 2011, 1, 177-181. [Link]
-
Organic Chemistry Portal. Benzyl Ethers. [Link]
-
Ottokemi. Benzyl bromide, 99%. [Link]
-
Wikipedia. Leaving group. [Link]
-
IndiaMART. 1, 2-Bis(Chloromethyl)Benzene CAS 612-12-4. [Link]
-
IndiaMART. Benzyl Bromide - 100-39-0. [Link]
-
IndiaMART. Methyl Iodide - MeI. [Link]
-
Ottokemi. Methyl iodide, 99%. [Link]
-
MOLBASE. dimethyl sulfate price & availability. [Link]
-
Master Organic Chemistry. What makes a good leaving group?. [Link]
-
Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]
-
Ottokemi. Dimethyl sulphate, 98%. [Link]
-
Synthetika. Methyl Iodide ( Iodomethane ). [Link]
- US4870215A - Phenol alkylation process - Google P
-
YouTube. Allylic and Benzylic Halides - SN1 and SN2 Reactions. [Link]
-
Indian Journal of Chemical Technology. Synthesis and evaluation of N-phenyl-4-(3',5'-di-tert-butyl-4'-hydroxybenzyl) piperazine as an antioxidant for lubricating base oils. [Link]
-
Organic Chemistry Tutor. Allylic and Benzylic Reactivity. [Link]
-
ResearchGate. Alkylation of Phenol: A Mechanistic View. [Link]
-
ResearchGate. Reaction progress of N-alkylation of aniline. Aniline (1 mmol) react.... [Link]
- US2678951A - Alkylation of phenols - Google P
-
MDPI. Alkoxyalkylation of Electron-Rich Aromatic Compounds. [Link]
-
RSC Publishing. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. [Link]
-
ScienceDirect. A comparative study on aniline alkylation activity using methanol and dimethyl carbonate as the alkylating agents over Zn–Co ferrospinels. [Link]
-
Worldwidejournals.com. Research Paper Commerce Physical Chemistry Alkylation of Aniline using Methanol over Ferrospinels. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine - Google Patents [patents.google.com]
- 3. Leaving group - Wikipedia [en.wikipedia.org]
- 4. 硫酸ジメチル ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1-(Chloromethyl)-2-methoxy-benzene | CAS 7035-02-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. m.indiamart.com [m.indiamart.com]
Safety Operating Guide
Personal protective equipment for handling 1-(Chloromethyl)-2-(methoxymethyl)benzene
Handling 1-(Chloromethyl)-2-(methoxymethyl)benzene: Advanced PPE & Safety Protocol
Audience: Researchers, Medicinal Chemists, and EHS Professionals.[5] Scope: Immediate operational safety, PPE specification, and emergency response.
Hazard Assessment & Risk Profile
Scientific Basis (SAR Analysis): While specific toxicological data for 1-(Chloromethyl)-2-(methoxymethyl)benzene is rare in public catalogs, its structure dictates its hazard profile. It is a benzyl chloride derivative with an ortho-methoxymethyl substituent. Based on Structure-Activity Relationships (SAR) with analogs like benzyl chloride and 1-(chloromethyl)-2-methoxybenzene, you must treat this compound as a high-potency alkylating agent .
-
Primary Hazard (Corrosivity): The chloromethyl group (-CH
Cl) is highly electrophilic, reacting rapidly with nucleophiles (proteins, DNA). It is classified as Skin Corrosion Category 1B and Serious Eye Damage Category 1 . -
Immediate Threat (Lachrymator): Like all benzyl halides, this compound is a potent lachrymator. Vapor exposure causes immediate, severe irritation to mucous membranes and eyes. Standard safety glasses are insufficient.
-
Chronic Risk (Carcinogenicity): As a reactive alkylating agent, it is a suspected mutagen and carcinogen.
| Hazard Class | Classification (Inferred) | Operational Implication |
| Skin Corrosion | Cat 1B | Irreversible damage < 1 hour exposure. No skin exposure permitted. |
| Eye Damage | Cat 1 | Risk of blindness. Full-face protection required. |
| Acute Toxicity | Inhalation | Lachrymator; induces respiratory spasm. Fume hood mandatory. |
Personal Protective Equipment (PPE) Specifications
The following PPE standards are non-negotiable for handling volumes > 10 mL or neat (undiluted) material.
A. Hand Protection (Gloves)
Standard nitrile exam gloves provide insufficient protection against benzyl chloride derivatives for prolonged contact. The chloromethyl group permeates nitrile rapidly.
-
Primary Barrier (Long Duration/Spill Cleanup):
-
Material: Silver Shield® (EVOH/PE Laminate) or Viton®.
-
Breakthrough Time: > 480 minutes.[6]
-
Requirement: Mandatory for spill cleanup or synthesis setup.
-
-
Secondary Barrier (Splash Protection Only):
-
Material: Double-gloved Nitrile (minimum 5 mil outer / 4 mil inner).
-
Protocol: "Splash & Change" — immediately remove outer glove upon any contact.
-
Why: Nitrile breakthrough for benzyl chlorides can occur in < 10 minutes.
-
B. Respiratory & Eye Protection
Due to the lachrymator effect, a half-mask respirator is unsafe because it leaves the eyes exposed to vapors.
-
Standard Operation: Work strictly inside a certified chemical fume hood (Face velocity: 80–100 fpm). Sash at working height.
-
Outside Fume Hood (Spills/Maintenance):
-
Device: Full-Face Air-Purifying Respirator (APR).
-
Cartridge: Organic Vapor/Acid Gas (OV/AG) combination. (The 'AG' protects against HCl gas evolved from hydrolysis).
-
C. Body Protection
-
Standard: Flame-resistant (FR) lab coat (buttoned) + chemical-resistant apron (Tychem® or PVC).
-
High Volume (> 100g): Tychem® C or F coveralls are recommended to prevent skin absorption in case of flask breakage.
Operational Workflow & Decision Logic
The following diagram outlines the decision process for PPE selection and emergency response.
Figure 1: Decision logic for PPE selection based on volume and engineering controls.
Experimental Protocols
Protocol 1: Safe Handling & Transfer
-
Preparation: Ensure an eyewash station is within 10 seconds of the hood. Prepare a "quench station" (beaker with 10% aqueous ammonia or methanol) inside the hood to neutralize contaminated pipettes immediately.
-
Transfer: Use positive displacement pipettes or glass syringes. Avoid needles where possible to prevent injection injuries (high necrosis risk).
-
Vapor Control: Keep the reagent bottle closed whenever not actively withdrawing liquid. If the septum is pierced, cover it with parafilm immediately after use.
Protocol 2: Decontamination & Spill Cleanup
Do not attempt to clean spills > 50 mL without a full-face respirator.
-
Isolate: Close the fume hood sash. Evacuate the immediate lab area if the smell (pungent, irritating) is detectable outside the hood.
-
PPE Up: Don Full-Face Respirator (OV/AG) and Silver Shield gloves.
-
Neutralize: Cover the spill gently with vermiculite or dry sand . Do not use paper towels (rapid evaporation surface).
-
Chemical Quench: Once absorbed, transfer to a pail and treat with a dilute solution of ammonia or sodium bicarbonate to hydrolyze the chloromethyl group.
-
Reaction:
(Neutralized).
-
Chemical Resistance Data (Glove Compatibility)
Data extrapolated from Benzyl Chloride and Chloromethyl Methyl Ether permeation studies.
| Glove Material | Thickness (mil) | Est. Breakthrough (min) | Rating |
| Silver Shield® (Laminate) | 2.7 | > 480 | Recommended |
| Viton® | 10–12 | > 240 | Recommended |
| Nitrile (Disposable) | 4–6 | < 10 | Splash Only |
| Latex | 5–8 | < 1 | Do Not Use |
| Neoprene | 18 | ~ 30 | Conditional |
References
-
National Institute of Standards and Technology (NIST). Benzene, 1-(chloromethyl)-2-methoxy- (CAS 7035-02-1) Properties and Spectra. NIST Chemistry WebBook. Available at: [Link]
-
PubChem. Benzyl Chloride - Safety and Hazards (Source for Class-Based PPE Selection). National Library of Medicine. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
